molecular formula C6H8O B3054066 (1R,5S)-bicyclo[3.1.0]hexan-2-one CAS No. 58001-78-8

(1R,5S)-bicyclo[3.1.0]hexan-2-one

Cat. No.: B3054066
CAS No.: 58001-78-8
M. Wt: 96.13 g/mol
InChI Key: HFCMQKFXCMZZMZ-CRCLSJGQSA-N
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Description

(1R,5S)-bicyclo[3.1.0]hexan-2-one is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-bicyclo[3.1.0]hexan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-bicyclo[3.1.0]hexan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMQKFXCMZZMZ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469453
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58001-78-8
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1R,5S)-bicyclo[3.1.0]hexan-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

(1R,5S)-bicyclo[3.1.0]hexan-2-one (CAS: 58001-78-8) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flexible cyclohexane rings, this fused system imposes rigid conformational constraints that mimic the bioactive states of glutamate and nucleotide analogs. Its value lies in the cyclopropane fusion , which imparts significant ring strain (~27 kcal/mol) and unique electronic properties (Walsh orbitals), allowing it to serve as a high-affinity bioisostere for proline and ribose rings.

This guide details the structural thermodynamics, a validated scalable synthesis from (R)-epichlorohydrin, and the reactivity profile that makes this molecule a cornerstone in the synthesis of mGluR2/3 agonists (e.g., Eglumegad) and HIV capsid inhibitors (e.g., Lenacapavir).

Structural Dynamics & Stereochemistry

Conformational Locking

The bicyclo[3.1.0]hexane system does not exist in a chair conformation. Instead, it adopts a boat-like conformation to minimize torsional strain between the bridgehead hydrogens and the adjacent methylene groups.

  • Pucker Angle: The angle between the cyclopropane plane and the cyclopentane plane is approximately 65–70°.

  • Stereochemical Definition: The (1R,5S) designation refers to the absolute configuration of the bridgehead carbons. In the cis-fused system, the bridgehead hydrogens are on the same face.

  • Bioisosterism: This specific enantiomer superimposes closely with L-glutamate in its folded conformation, explaining its critical role in metabotropic glutamate receptor (mGluR) modulation.

Physical Properties Data
PropertyValueContext
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol Low MW fragment
Boiling Point ~65°C at 15 mmHgVolatile oil
Appearance Pale yellow liquidOxidizes upon standing
Chirality (1R, 5S)Enantiopure
Ring Strain ~27 kcal/molHigh reactivity to acid

Validated Synthetic Route (The "Make")

While early methods relied on enzymatic resolution of racemic mixtures, modern process chemistry favors asymmetric synthesis starting from the chiral pool. The most robust, scalable route utilizes (R)-epichlorohydrin as the chiral progenitor.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target (1R,5S)-bicyclo[3.1.0]hexan-2-one Alcohol (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol Target->Alcohol Oxidation (TEMPO/NaOCl) Epoxide (R)-1,2-epoxyhex-5-ene Alcohol->Epoxide Intramolecular Cyclopropanation (LTMP or KHMDS) Start (R)-Epichlorohydrin Epoxide->Start Allylation (AllylMgBr/CuI)

Caption: Retrosynthetic pathway leveraging the chiral pool starting material (R)-epichlorohydrin to establish absolute stereochemistry early.

Detailed Protocol: Intramolecular Cyclopropanation Route

Note: This protocol is adapted from optimized process chemistry workflows (e.g., Vertex, Gilead).

Step 1: Synthesis of (R)-1,2-epoxyhex-5-ene

  • Reagents: (R)-Epichlorohydrin (1.0 equiv), Allylmagnesium bromide (1.1 equiv), CuI (0.05 equiv), THF.

  • Procedure: Cool the CuI/THF mixture to -78°C. Add AllylMgBr dropwise. Add (R)-epichlorohydrin slowly to maintain internal temperature below -70°C.

  • Mechanism: Copper-catalyzed epoxide ring opening followed by in situ ring closure preserves the chiral center.

  • Workup: Quench with saturated NH₄Cl. Extract with MTBE.

Step 2: The Hodgson Cyclopropanation (Critical Step) This step builds the bicyclic core.

  • Reagents: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) generated in situ (n-BuLi + TMP), MTBE solvent.

  • Procedure:

    • Cool a solution of (R)-1,2-epoxyhex-5-ene in MTBE to -15°C.

    • Add LTMP solution dropwise over 2 hours.

    • Critical Control Point: The reaction is highly exothermic. The temperature must be controlled to prevent polymerization of the alkene.

  • Mechanism:

    
    -Lithiation of the epoxide (directed trans to the alkyl chain) generates a carbenoid-like intermediate which inserts into the pendant alkene.
    
  • Yield: Expect ~80% diastereoselectivity for the cis-fused alcohol.

Step 3: Oxidation to Ketone

  • Reagents: TEMPO (cat.), NaOCl (bleach), KBr, NaHCO₃ buffer.

  • Procedure: Biphasic oxidation at 0°C. Monitor by GC until alcohol is consumed.

  • Purification: Distillation is required due to the volatility of the ketone.

Chemical Reactivity Profile

The utility of (1R,5S)-bicyclo[3.1.0]hexan-2-one stems from its "spring-loaded" nature.

Ring Opening (Acid Sensitivity)

The cyclopropane ring is electronically similar to a double bond. Under Bronsted or Lewis acid conditions, the C1-C5 bond is susceptible to cleavage, often leading to ring expansion (to cyclohexenones) or hydration.

  • Implication: Reactions involving the ketone (e.g., reductive amination, Wittig) must be performed under slightly basic or buffered conditions to preserve the bicyclic core.

Alpha-Functionalization

The C3 position (alpha to carbonyl) is sterically accessible.

  • Enolate Chemistry: Formation of the enolate allows for alkylation. However, care must be taken; the enolate can trigger a cyclopropane ring opening (homoenolate rearrangement) if temperatures are too high.

Pharmaceutical Applications

Glutamate Receptor Agonists (Eglumegad/LY354740)

This is the most famous application. The (1R,5S)-bicyclo[3.1.0]hexane scaffold locks the amino acid moiety in a conformation that perfectly mimics the "folded" state of glutamate required to activate mGluR2/3 receptors.

  • Mechanism: The rigid scaffold reduces the entropic penalty of binding.

  • Synthesis Link: The ketone is converted to the hydantoin via Bucherer-Bergs reaction, followed by hydrolysis to the amino acid.

HIV Capsid Inhibitors (Lenacapavir)

Recent work (e.g., by Gilead) utilizes substituted versions of this scaffold. The (1R,5S) ketone serves as a precursor to introduce chiral complexity into the capsid inhibitor "Fragment C," exploiting the boat conformation to fill specific hydrophobic pockets in the viral capsid protein.

Pharmacophore Logic Diagram

Applications Core (1R,5S)-bicyclo[3.1.0] hexan-2-one Mech1 Conformational Restriction Core->Mech1 Mech2 Bioisostere of Proline/Glutamate Core->Mech2 AminoAcid LY354740 (Eglumegad) Viral Lenacapavir (Fragment C) NPY NPY Y1 Antagonists Mech1->AminoAcid mGluR2/3 Agonism Mech1->NPY Scaffold Hopping Mech2->Viral Capsid Binding

Caption: Divergent pharmaceutical applications driven by the scaffold's rigidity and electronic profile.

References

  • Hodgson, D. M., et al. (2007). "A Practical and Scaleable Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one." Organic Process Research & Development.

  • Gilead Sciences. (2025). "Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir." VeriXiv.

  • PubChem. (2025).[1] "Compound Summary: (1R,5S)-bicyclo[3.1.0]hexan-2-one." National Library of Medicine.

  • Feierfeil, J., et al. (2015).[2] "Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform." Angewandte Chemie Int.[3] Ed.

  • PharmaBlock. (2020).[4] "Bicyclo[3.1.0]hexanes in Drug Discovery." PharmaBlock Whitepapers.

Sources

Stereochemical Architecture and Asymmetric Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one: A Critical Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts toward highly specific, conformationally restricted molecules, the bicyclo[3.1.0]hexane scaffold has emerged as a premier structural motif. By acting as a rigidified bioisostere of cyclohexane, this bicyclic system locks molecules into a distorted boat-like conformation, thereby reducing the entropic penalty upon target binding and enhancing both potency and selectivity [1].

Among the most valuable chiral building blocks in this class is (1R,5S)-bicyclo[3.1.0]hexan-2-one . This whitepaper provides an in-depth technical analysis of its stereochemical dynamics, the causality behind its asymmetric synthesis, and highly validated experimental protocols for its scalable production.

Stereochemical Architecture & Conformational Dynamics

The bicyclo[3.1.0]hexane core consists of a highly strained cyclopropane ring fused to a cyclopentane ring. In the case of (1R,5S)-bicyclo[3.1.0]hexan-2-one, the fusion occurs at the C1 and C5 bridgehead carbons.

The Causality of Cis-Fusion

In small bicyclic systems, the geometry of the ring fusion is strictly dictated by ring strain. A trans-fusion in a [3.1.0] system would require the bridgehead bonds to span an impossible spatial gap, leading to catastrophic angle and torsional strain (a corollary of Bredt's rule for small rings). Consequently, the ring fusion is exclusively cis. The bridgehead hydrogens at C1 and C5 are forced onto the same face of the molecule.

The absolute configuration—(1R,5S) —dictates the precise 3D trajectory of the cyclopentanone envelope. This specific enantiomer is critical for synthesizing complex active pharmaceutical ingredients (APIs), such as the HIV capsid inhibitor Lenacapavir, where the precise spatial arrangement of the Fragment C subunit is non-negotiable for viral protein binding [2].

Stereo Main (1R,5S)-Bicyclo[3.1.0]hexan-2-one Chiral Building Block Strain Cis-Fused Ring System Minimizes Angle & Torsional Strain Main->Strain Conform Puckered Conformation Distorted Boat-Like Geometry Main->Conform Centers C1 & C5 Bridgeheads Absolute (1R,5S) Configuration Main->Centers

Stereochemical and conformational properties of the (1R,5S)-bicyclo[3.1.0]hexane scaffold.

Strategic Asymmetric Synthesis: The LTMP Pathway

Traditional syntheses of chiral bicyclic ketones often rely on late-stage chiral resolution, which inherently wastes 50% of the synthesized material. To circumvent this, modern scalable routes utilize enantiopure starting materials like (R)-1,2-epoxyhex-5-ene, leveraging an intramolecular cyclopropanation strategy [3].

Mechanistic Causality: Why LTMP?

The critical step is the conversion of (R)-1,2-epoxyhex-5-ene to (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol using Lithium 2,2,6,6-tetramethylpiperidide (LTMP).

  • Steric Bulk & Selectivity: Standard organolithium reagents (like n-BuLi) would act as nucleophiles, directly attacking the sensitive epoxide ring. LTMP, however, possesses immense steric bulk from its four methyl groups. This renders it strictly a Brønsted base.

  • Stereospecific Ring Closure: LTMP selectively abstracts the terminal allylic proton. The resulting allylic carbanion undergoes an intramolecular, SN2-like displacement of the epoxide oxygen. Because SN2 reactions proceed with inversion of configuration, the (R)-stereocenter of the epoxide perfectly translates into the (1R,5S) bridgehead stereocenters of the cis-fused bicycle.

Quantitative Data: Reaction Optimization

The catalytic turnover of LTMP is highly sensitive to stoichiometry and temperature. Below is a summary of the optimization data for the cyclopropanation step, demonstrating the necessity of carefully controlled equivalents to maximize yield while minimizing side reactions [3].

EntryBase / Reagent SystemEquivalentsSolventTemp (°C)Assay Yield (%)
1TMP / n-BuLi0.5 / 1.1MTBE092 – 97
2TMP / n-BuLi0.05 / 1.1MTBE0< 70 (Slow turnover)
3TMP / n-HexylLi0.5 / 1.1Hexane0> 90
4TMP / n-BuLi2.0 / 2.0MTBE086

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (like pH monitoring and GC analysis) are embedded to confirm reaction trajectories before proceeding.

Protocol 1: Catalytic LTMP-Mediated Intramolecular Cyclopropanation

Objective: Synthesis of the intermediate (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol.

  • Preparation: In a rigorously dried reactor under N2, prepare a solution of (R)-1,2-epoxyhex-5-ene (1.0 equiv) and 2,2,6,6-tetramethylpiperidine (TMP, 0.5 equiv) in methyl tert-butyl ether (MTBE, 10 volumes).

  • Thermal Control: Cool the mixture to 0 °C. Causality: Low temperatures suppress the auto-decomposition of the organolithium species and prevent non-specific polymerization of the epoxide.

  • Catalyst Activation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 1 hour, maintaining the internal temperature strictly < 5 °C.

  • Validation: Stir the reaction overnight at < 0 °C. Validate completion via Gas Chromatography (GC); the reaction is complete when the starting epoxide peak is < 1% Area.

  • Quench & Isolate: Quench the basic lithium alkoxide by slowly adding 3 N HCl. Extract the aqueous layer with MTBE, combine the organic phases, and concentrate under vacuum (< 30 °C) to afford the intermediate alcohol.

Protocol 2: TEMPO-Catalyzed Oxidation

Objective: Conversion of the intermediate alcohol to (1R,5S)-bicyclo[3.1.0]hexan-2-one.

  • System Setup: Dissolve the crude (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol in MTBE. Add water and K2HPO4 (1.48 equiv) to create a buffered biphasic system. Cool to 0 °C.

  • Catalyst Loading: Charge TEMPO (2.5 mol%) and KBr (15 mol%). Causality: TEMPO is the primary oxidant. KBr generates hypobromite in situ, which rapidly accelerates the regeneration of the active TEMPO oxoammonium species, preventing over-oxidation or ring-opening.

  • Oxidation: Slowly add aqueous NaOCl (1.6 equiv of available chlorine) over 6 hours.

  • Validation: Continuously monitor the aqueous layer to ensure pH remains between 8.8 and 10.4. Perform GC analysis to confirm the disappearance of the alcohol intermediate.

  • Isolation: Separate the phases, wash the organic layer with brine, and distill under reduced pressure to isolate the pure (1R,5S)-bicyclo[3.1.0]hexan-2-one.

Workflow Epoxide (R)-1,2-epoxyhex-5-ene LTMP LTMP (0.5 eq) n-BuLi (1.1 eq) 0 °C, MTBE Epoxide->LTMP Alcohol (1R,2R,5S)-bicyclo[3.1.0] hexan-2-ol LTMP->Alcohol Oxidation TEMPO / NaOCl KBr, pH 8.8-10.4 < 5 °C Alcohol->Oxidation Ketone (1R,5S)-bicyclo[3.1.0] hexan-2-one Oxidation->Ketone

Step-by-step synthetic workflow for (1R,5S)-bicyclo[3.1.0]hexan-2-one from an epoxide precursor.

Pharmaceutical Applications

The (1R,5S)-bicyclo[3.1.0]hexan-2-one scaffold is not merely a synthetic curiosity; it is a vital component in modern medicinal chemistry:

  • Antiviral Therapeutics: It serves as the primary chiral starting material for the synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a critical intermediate in the commercial synthesis of Lenacapavir (Fragment C) [2].

  • GPCR Ligands: The rigidified framework is utilized to create conformationally restricted histamine analogues, yielding highly selective H3 receptor ligands that avoid off-target H4 receptor activity [4].

  • Nucleoside Analogues: It is used to synthesize locked nucleosides that act as potent A3 adenosine receptor agonists, closing gaps in structure-affinity relationships for inflammatory disease targets [1].

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir Source: Organic Process Research & Development (ACS / PMC) URL:[Link]

  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Source: Molecules (MDPI) URL:[Link]

Ring-Opening Reactions of Bicyclo[3.1.0]hexan-2-ones: Mechanistic Pathways and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.1.0]hexan-2-one scaffold represents a highly versatile, strain-embedded building block in modern organic synthesis. Characterized by the fusion of a cyclopentanone with a cyclopropane ring, the system possesses significant inherent ring strain (~27 kcal/mol) coupled with stereoelectronic conjugation between the cyclopropyl


-bonds and the carbonyl 

-system. This technical guide provides an in-depth analysis of the controlled ring-opening reactions of bicyclo[3.1.0]hexan-2-ones, detailing the causality behind acid-catalyzed heterolytic cleavage, radical-mediated fragmentations, and transition-metal-catalyzed skeletal recasting.

Mechanistic Pathways of Ring Opening

The cleavage of the cyclopropane ring within the bicyclo[3.1.0]hexan-2-one framework is thermodynamically driven by strain release, but the regioselectivity (internal vs. external bond scission) is kinetically controlled by the choice of catalyst, solvent, and reaction modality.

Lewis and Brønsted Acid-Catalyzed Heterolytic Cleavage

Coordination of a Lewis acid (or protonation by a Brønsted acid) at the carbonyl oxygen drastically increases the electrophilicity of the adjacent C1 carbon. This polarization induces the heterolytic cleavage of the cyclopropane ring. Depending on the substitution pattern and the nucleophilic environment, the reaction diverges into two primary pathways:

  • Ring Expansion (Internal Cleavage): Scission of the internal C1–C5 bond yields a six-membered cyclohexenone or substituted cyclohexanone derivative[1].

  • Exocyclic Cleavage: Scission of the external C1–C6 bond yields a functionalized cyclopentanone[1].

Early foundational work by Stork and Grieco demonstrated that olefin participation can seamlessly trap the intermediate carbocations generated during the acid-catalyzed opening of these acylcyclopropanes, enabling the rapid construction of complex bridged systems[2],[3].

Mechanism1 A Bicyclo[3.1.0]hexan-2-one B Lewis Acid Coordination (e.g., Et2AlCl) A->B C Cyclopropane Cleavage B->C D Cyclohexenone (Internal Cleavage) C->D Ring Expansion E Cyclopentyl Derivative (External Cleavage) C->E Exocyclic Cleavage

Mechanistic divergence in Lewis acid-catalyzed ring opening.

Radical-Mediated Cyclization and Fragmentation

Single-electron transfer (SET) or thermal radical initiation provides a powerful alternative for ring opening. When a radical is generated adjacent to the bicyclic core (e.g., a vinyl radical), the system undergoes a stereoelectronically controlled fragmentation. The scission occurs predominantly along the axial C–C bond of the cyclopropane ring due to optimal orbital overlap with the adjacent radical SOMO, driving ring expansion cascades[4].

Transition-Metal Catalyzed Skeletal Recasting

Recent advancements have leveraged transition metals to mediate the cleavage of strained C–C bonds. For example, Pd(II)-catalyzed C(sp³)–H activation combined with strain-release-driven C–C bond cleavage allows for the skeletal reorganization of cyclopropane carboxylic acids into highly functionalized 3-oxabicyclo[3.1.0]hexan-2-one scaffolds[5],[6]. This dual-activation sequence relies heavily on mono-protected amino acid (MPAA) ligands to direct site-selective C–H activation prior to the transition-metal-mediated ring opening[5].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind reagent selection and incorporate real-time quality control steps.

Protocol 1: Lewis Acid-Catalyzed Ring Expansion via Et₂AlCl

Causality & Design: Diethylaluminum chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) acts as a potent Lewis acid. A stoichiometric excess (2.0 equiv) is required because the aluminum center must strongly coordinate the carbonyl oxygen to lower the activation barrier for C–C cleavage. Dichloromethane (

) is selected as a non-coordinating solvent to prevent competitive binding to the Lewis acid, ensuring maximum catalytic efficiency[7].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Dissolve the bicyclo[3.1.0]hexan-2-one substrate (0.1–0.4 M) in anhydrous

    
    .
    
  • Activation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add

    
     (1.0 M solution in hexanes, 2.0 equiv) over 10 minutes.
    
  • Cleavage: Maintain the reaction mixture at -78°C for 30 minutes to allow complete complexation, then gradually remove the cooling bath and warm to room temperature over 3–4 hours[1].

  • Validation & QC: Extract a 0.1 mL micro-aliquot, quench in cold EtOH, and perform a rapid

    
    -NMR. The diagnostic disappearance of the high-field cyclopropane multiplet (0.5–1.5 ppm) and the emergence of downfield olefinic or halomethyl protons confirms successful ring opening.
    
  • Workup: Quench the bulk reaction carefully with cold EtOH, dilute with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and extract with 
    
    
    
    . Wash the combined organic layers with brine, dry over
    
    
    , and purify via silica gel flash chromatography.
Protocol 2: Radical-Mediated Ring-Opening Cascade

Causality & Design: This protocol utilizes AIBN as a thermal radical initiator and tributyltin hydride (


) as a hydrogen atom donor. The inherent ring strain of the bicyclo[3.1.0]hexane system provides the thermodynamic driving force for the irreversible fragmentation of the cyclopropane ring following initial radical generation[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the halogenated bicyclo[3.1.0]hexan-2-one precursor in rigorously degassed benzene (0.05 M). Note: Degassing via freeze-pump-thaw is critical to prevent oxygen-mediated radical quenching.

  • Initiation: Add

    
     (1.5 equiv) and AIBN (0.1 equiv) to the solution.
    
  • Propagation: Heat the mixture to 80°C under an inert argon atmosphere for 2–4 hours[4].

  • Validation & QC: Monitor the reaction via TLC (staining with phosphomolybdic acid). The complete consumption of the starting material validates the cascade progression.

  • Workup: Cool to room temperature and quench with saturated aqueous KF. Stir vigorously for 1 hour to precipitate the tin residues as insoluble

    
    . Filter through a Celite pad and concentrate the filtrate for chromatography.
    

Workflow2 S1 1R,5S-Bicyclo[3.1.0]hexan-2-one Derivative S2 Reagents: nBu3SnH, AIBN Conditions: 80°C, Radical Initiation S1->S2 S3 Vinyl Radical Generation S2->S3 Homolytic Cleavage S4 Stereoelectronically Controlled Cyclopropane Scission (C3-C11) S3->S4 Strain Release S5 Product: Expanded Tricyclic Core S4->S5 Radical Fragmentation

Radical cyclization and fragmentation workflow for complex core synthesis.

Quantitative Data & Substrate Scope

The efficiency and regioselectivity of the ring-opening reactions are highly dependent on the catalytic system employed. Table 1 summarizes the quantitative yields and primary product scaffolds across different methodologies.

Table 1: Quantitative Yields of Bicyclo[3.1.0]hexan-2-one Ring-Opening Methodologies
Reagent / CatalystReaction PathwayPrimary Product ScaffoldTypical YieldReference
Pyridinium Chloride (MeCN, reflux)Acid-Catalyzed Cleavage4-chlorocyclohexanones & 3-(chloromethyl)cyclopentanones~75%[1]
Et₂AlCl (CH₂Cl₂, -78°C to rt)Lewis Acid RearrangementBicyclo[3.3.0]octadienes / Cyclopentenes75–90%[1],[7]
nBu₃SnH, AIBN (80°C)Radical FragmentationExpanded Tricyclic Cores (e.g., Galiellalactone precursors)60–85%[4],[8]
Pd(OAc)₂, MPAA Ligand (100°C)C–H Activation / Skeletal Recasting3-oxabicyclo[3.1.0]hexan-2-ones (from cyclopropanes)13–85%[5],[6]

Applications in Total Synthesis & Drug Development

The strategic ring opening of bicyclo[3.1.0]hexan-2-ones has been instrumental in the synthesis of highly complex, biologically active natural products and pharmaceutical candidates.

  • Galiellalactone (STAT3 Inhibitor): Galiellalactone is a potent covalent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, making it a highly valuable target in oncology[4],[9]. Researchers successfully utilized 1R,5S-bicyclo[3.1.0]hexan-2-one as the foundational starting material to accomplish the enantioselective total synthesis of the C4 epimer of galiellalactone[4],[10]. The synthesis capitalized on the inherent ring strain of the bicycle to drive an efficient radical cyclization/fragmentation cascade, cleanly generating the required [6,5,5] tricyclic core[4],[8].

  • Salimabromide: In the total synthesis of the marine polyketide salimabromide, a bicyclo[3.1.0]hexan-2-one ring-expansion strategy was employed to build up the highly functionalized, sterically encumbered tetrahydronaphthalene subunit[11]. The controlled cleavage of the cyclopropane ring allowed for the precise installation of contiguous quaternary carbon centers[11].

Conclusion

The ring-opening reactions of bicyclo[3.1.0]hexan-2-ones represent a masterclass in utilizing molecular strain to drive complex structural transformations. Whether through acid-catalyzed heterolytic cleavage, transition-metal mediated skeletal recasting, or radical fragmentation cascades, these methodologies offer drug development professionals and synthetic chemists unparalleled access to highly functionalized cyclopentyl, cyclohexyl, and bridged polycyclic scaffolds.

References

  • Stork, G., & Grieco, P. A. "Olefin participation in the acid-catalyzed opening of acylcyclopropanes. IV. Cyclization of 5-methyl-6--(-3-pentenyl)bicyclo(3.1.0)hexan-2-one." Scilit.
  • "Diethylaluminum Chloride Catalyzed Rearrangement of Cyclopropanecarboxylates." Thieme Connect.
  • Maji, S., et al. "C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid." ChemRxiv.
  • Lu, Y., et al. "Enantioselective syntheses and application of 4-epi-galiellalactone and the corresponding activity-based probe: from strained bicycles to strained tricycles." Organic & Biomolecular Chemistry (RSC Publishing).
  • Schmid, et al. "Ring-Expansion Approaches for the Total Synthesis of Salimabromide." Semantic Scholar.
  • Alorati, A., et al. "A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one." ACS Publications.

Sources

Precision Synthesis of Bicyclo[3.1.0]hexane Scaffolds from Ketone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Guide for Medicinal Chemists and Process Scientists

Executive Summary: The Conformational Lock

The bicyclo[3.1.0]hexane scaffold is not merely a structural curiosity; it is a critical pharmacophore in modern drug design, serving as a "conformational lock" for proline and glutamate analogs. By rigidly fixing the vector of side chains, this scaffold enhances potency and selectivity in targets such as metabotropic glutamate receptors (e.g., Eglumegad/LY354740 ) and adenosine receptors (the "methanocarba" nucleosides).

This guide focuses on the three most robust synthetic pathways to access this architecture starting from ketones :

  • The Sulfur Ylide Annulation (Corey-Chaykovsky) : Direct conversion of cyclopentenones.

  • The Carbenoid Insertion : Intramolecular cyclopropanation of

    
    -diazo ketones.
    
  • The Photochemical Rearrangement : The "Lumi-ketone" transformation of cyclohexadienones.[1][2]

Part 1: Strategic Analysis & Decision Matrix

Before selecting a protocol, analyze the starting material availability and the desired substitution pattern.

Methodological Decision Tree

DecisionMatrix Start Starting Material Source CyclicEnone Cyclic Enone (Cyclopentenone) Start->CyclicEnone Acyclic Acyclic/Tethered Olefinic Acid/Ketone Start->Acyclic Dienone 2,5-Cyclohexadienone Start->Dienone MethodA Route A: Corey-Chaykovsky (Sulfoxonium Ylide) CyclicEnone->MethodA 1,4-Addition MethodB Route B: Intramolecular Carbenoid Insertion Acyclic->MethodB Diazo Formation MethodC Route C: Photochemical Rearrangement Dienone->MethodC hv (300 nm) ProductA Bicyclo[3.1.0]hexan-2-one MethodA->ProductA ProductB Substituted Bicyclo[3.1.0] (High Enantiocontrol) MethodB->ProductB ProductC Bicyclo[3.1.0]hex-3-en-2-one MethodC->ProductC

Figure 1: Strategic selection of synthetic route based on precursor topology.

Part 2: The Sulfur Ylide Protocol (Corey-Chaykovsky)

This is the most direct method for converting cyclopentenone derivatives into bicyclo[3.1.0]hexan-2-ones .

Mechanistic Insight

Success depends on the choice of ylide. You must use dimethyloxosulfonium methylide (from DMSO), not dimethylsulfonium methylide.

  • Sulfonium Ylides (Hard Nucleophiles): Attack the carbonyl (1,2-addition)

    
     Epoxide.
    
  • Sulfoxonium Ylides (Soft Nucleophiles): Attack the

    
    -carbon (1,4-addition) 
    
    
    
    Enolate intermediate
    
    
    Intramolecular ring closure
    
    
    Cyclopropane.
Standardized Protocol

Target: Synthesis of bicyclo[3.1.0]hexan-2-one from 2-cyclopenten-1-one.

Reagents:

  • Trimethylsulfoxonium iodide (Me

    
    SOI) [1.2 equiv]
    
  • Sodium Hydride (NaH, 60% dispersion in oil) [1.2 equiv]

  • DMSO (Anhydrous)

  • 2-Cyclopenten-1-one [1.0 equiv]

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous DMSO. Add Trimethylsulfoxonium iodide portion-wise at room temperature (Warning: H

    
     evolution). Stir for 30–60 minutes until the solution becomes clear/milky, indicating formation of the dimethyloxosulfonium methylide.
    
  • Substrate Addition: Cool the ylide solution to 0°C. Add 2-cyclopenten-1-one (dissolved in a minimum amount of DMSO) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the enone spot should disappear).

  • Quench & Workup: Pour the reaction mixture into ice-cold brine. Extract exhaustively with diethyl ether (DMSO is difficult to remove; multiple washings with water/brine are required).

  • Purification: Dry organic layers over MgSO

    
     and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).
    

Critical Control Point: The reaction must be kept strictly anhydrous. Water quenches the ylide immediately.

Part 3: The Intramolecular Carbenoid Route (Diazo-Ketones)

This route is preferred when building complex, chiral scaffolds (e.g., mGluR agonists) where the cyclopropane ring is formed via an intramolecular "snapping" of a tethered olefin.

Mechanism: Metal-Carbenoid Insertion

An


-diazo ketone is decomposed by a transition metal (Rh or Cu) to generate a metal-carbenoid. This electrophilic species inserts into a pendant double bond.

CarbenoidMechanism Diazo Unsaturated Diazo Ketone Carbenoid Metal-Carbenoid Intermediate (Electrophilic) Diazo->Carbenoid -N2 Metal Rh2(OAc)4 or Cu(acac)2 Metal->Carbenoid Transition Intramolecular Syn-Addition Carbenoid->Transition Product Bicyclo[3.1.0]hexane Derivative Transition->Product

Figure 2: The catalytic cycle of intramolecular carbenoid cyclopropanation.

Protocol: Copper-Catalyzed Cyclization

Target: General intramolecular cyclization of a


-unsaturated diazo ketone.
  • Precursor Synthesis: Convert the corresponding unsaturated carboxylic acid to the acid chloride (using oxalyl chloride), then treat with TMS-diazomethane (safer alternative to diazomethane) to generate the

    
    -diazo ketone.
    
  • Catalysis: Dissolve the diazo ketone in refluxing cyclohexane or toluene (high dilution is critical, ~0.01 M, to prevent intermolecular dimerization).

  • Initiation: Add Bis(acetylacetonato)copper(II) [Cu(acac)

    
    , 2-5 mol%] or Rh
    
    
    
    (OAc)
    
    
    .
  • Observation: Nitrogen gas evolution will be observed.

  • Completion: Once N

    
     evolution ceases and the yellow color of the diazo compound fades, cool and concentrate.
    
  • Purification: Flash chromatography.

Safety Note: Diazo ketones are potentially explosive. Avoid isolation of large quantities. Perform the decomposition step behind a blast shield.

Part 4: Photochemical Rearrangement (Lumi-Ketone)

Restricted to 2,5-cyclohexadienones , this method (Type A rearrangement) yields bicyclo[3.1.0]hex-3-en-2-ones.[3] It is less general but highly efficient for specific fused ring systems.

Mechanism: Excitation (


) 

Triplet State


-bonding

Zwitterionic intermediate

Sigmatropic rearrangement.

Protocol Summary:

  • Solvent: t-Butanol or Benzene.

  • Light Source: Mercury vapor lamp (broadband) or 300 nm Rayonet reactor.

  • Condition: Degas the solution thoroughly (Oxygen quenches the triplet state). Irradiate until starting material is consumed.

Part 5: Comparative Data & Limitations
FeatureCorey-ChaykovskyIntramolecular DiazoPhotochemical
Precursor Cyclic Enone (Cyclopentenone)Unsaturated Acid/Ketone2,5-Cyclohexadienone
Key Reagent Me

SOI / NaH
Rh(II) or Cu(II) / DiazoUV Light (300 nm)
Scalability High (Kg scale possible)Moderate (Safety limits)Low (Dilution required)
Stereocontrol Diastereoselective (Exo/Endo mix)Highly Enantioselective (with chiral ligands)Substrate controlled
Main Limitation Fails with sterically hindered enonesExplosion hazard of diazo intermediatesSpecialized equipment needed
References
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Zimmerman, H. E., & Schuster, D. I. (1961). The Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society. Link

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews. Link

  • Monn, J. A., et al. (1997). Synthesis of a Potent, Selective Metabotropic Glutamate Receptor Agonist.[4] Journal of Medicinal Chemistry (Describing the synthesis of LY354740 via diazo insertion). Link

  • Aggarwal, V. K., et al. (2003). Catalytic asymmetric synthesis of epoxides and aziridines from aldehydes and imines.[5] Chemical Communications (Reviewing modern ylide chemistry). Link

Sources

Chemo- and Stereoselective Transformations of (1R,5S)-Bicyclo[3.1.0]hexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,5S)-bicyclo[3.1.0]hexan-2-one represents a privileged scaffold in medicinal chemistry, serving as the chiral architect for conformationally restricted glutamate analogs (e.g., Eglumegad), antiviral agents, and carbocyclic nucleosides. Its value lies in the rigid bicyclic framework that locks pharmacophores into specific vectors, enhancing receptor subtype selectivity.

This guide provides a technical analysis of the ketone’s reactivity, specifically focusing on the convex-face steric dominance that dictates stereochemical outcomes. We detail scalable synthesis routes, novel regiodivergent oxidations, and provide a validated protocol for stereoselective amination.

Structural Analysis & Reactivity Profile

The chemical behavior of (1R,5S)-bicyclo[3.1.0]hexan-2-one is governed by two competing factors: ring strain (~33 kcal/mol) and facial steric hindrance .

The Convex vs. Concave Face

The fused cyclopropane ring creates a "V" shape.

  • Convex Face (Exo): The "outside" of the V-shape. This face is sterically accessible.

  • Concave Face (Endo): The "inside" of the V-shape. The C6 methylene bridge significantly hinders approach to the carbonyl carbon from this face.

Rule of Reactivity: Nucleophilic attack (hydride, Grignard, amine) occurs almost exclusively from the convex (exo) face. This forces the resulting substituent (hydroxyl, amino) into the concave (endo) orientation.

Ring Strain and Acid Sensitivity

While the [3.1.0] system is surprisingly robust compared to [2.1.0] analogs, the C1-C5 bond is highly strained. Strong Lewis acids or harsh electrophilic conditions can trigger cyclopropane ring opening or rearrangement to cyclohexenones.

Scalable Synthesis of the Core Scaffold[1]

Before functionalization, the chiral ketone must be accessed. The industrial standard (demonstrated by Vertex and others) utilizes (R)-epichlorohydrin.

The Intramolecular Cyclopropanation Route

This route avoids hazardous diazoalkanes used in older Simmons-Smith variations.

Mechanism:

  • Ring Opening: (R)-Epichlorohydrin is opened with allylmagnesium chloride.

  • Base-Mediated Closure: Treatment with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) effects an intramolecular cyclization.[1]

  • Oxidation: The resulting alcohol is oxidized (TEMPO/Bleach or Swern) to the ketone.

SynthesisPath Epi (R)-Epichlorohydrin (Chiral Pool) Allyl Chlorohydrin Intermediate Epi->Allyl AllylMgCl CuI (cat) Epoxide Chiral Epoxide (Alkene tethered) Allyl->Epoxide NaOH Cyclization Alcohol (1R,5S)-Bicyclo[3.1.0] hexan-2-ol Epoxide->Alcohol LiTMP Intramol. Cyclopropanation Ketone (1R,5S)-Bicyclo[3.1.0] hexan-2-one Alcohol->Ketone TEMPO/NaOCl Oxidation

Figure 1: Industrial synthesis pathway from chiral pool materials.[2]

Novel Reaction Class A: Stereoselective Reductive Amination

The synthesis of metabotropic glutamate receptor (mGluR) agonists requires converting the ketone to an amine with precise stereocontrol.

The "Exo-Attack" Phenomenon

Direct reductive amination or hydantoin formation (Bucherer-Bergs) follows the convex-face rule.

  • Reaction: Ketone + Ammonium Carbonate + Cyanide (Bucherer-Bergs).

  • Outcome: The cyanide and ammonia species attack from the convex face.

  • Result: The resulting amino acid moiety is oriented endo (relative to the bridge).

Critical Insight: To access the exo-amino isomer (often required for different receptor subtypes), one cannot use direct attack. Instead, a sequence of reduction to alcohol (endo)


 activation (mesylate) 

displacement with azide (inversion)
is required to flip the stereochemistry to exo.

Novel Reaction Class B: Regiodivergent Baeyer-Villiger Oxidation

Oxidizing the ketone to a lactone (ring expansion) is a powerful method to generate chiral lactones. Interestingly, the regioselectivity depends on the reagent class.

Reagent TypeMajor ProductMechanism
Chemical (mCPBA) 2-Oxabicyclo[4.1.0]heptan-3-one Migration of the more substituted C1 bridgehead carbon (electronic control).
Biocatalytic (BVMOs) 3-Oxabicyclo[4.1.0]heptan-2-one Migration of the C3 methylene carbon (steric/enzymatic pocket control).

Why this matters: Chemical oxidation typically follows the migratory aptitude rule (


). The C1 bridgehead is tertiary (and strained), making it the preferred migrating group. Biocatalysts like Cyclohexanone Monooxygenase (CHMO) can override this to produce the "abnormal" lactone, offering a route to rare chiral building blocks.

Validated Experimental Protocol

Protocol: Stereoselective Synthesis of (1R,2R,5S)-2-Amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid Precursor (Hydantoin)

Objective: Transform the ketone into a hydantoin intermediate with strict endo-amino stereochemistry.

Reagents:

  • (1R,5S)-bicyclo[3.1.0]hexan-2-one (1.0 equiv)[3]

  • Ammonium Carbonate (10.0 equiv)

  • Potassium Cyanide (5.0 equiv) [WARNING: HIGH TOXICITY ]

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube (behind a blast shield), dissolve (1R,5S)-bicyclo[3.1.0]hexan-2-one (10 mmol) in Ethanol (15 mL).

  • Reagent Addition: Add a solution of Ammonium Carbonate (100 mmol) and KCN (50 mmol) in Water (15 mL).

    • Note: The high excess of ammonium carbonate is critical to suppress polymerization and ensure thermodynamic control.

  • Heating: Seal the tube and heat to 55–60 °C for 24 hours.

    • Validation: Monitor by LC-MS. The ketone peak (MW 96) should disappear, replaced by the hydantoin mass (MW 166).

  • Work-up: Cool to room temperature. Carefully vent the tube (in a fume hood) to release ammonia gas.

  • Isolation: Concentrate the mixture to ~50% volume to remove ethanol. Acidify the aqueous residue to pH 2 with 6M HCl (Caution: HCN evolution—use scrubber).

  • Crystallization: The hydantoin product typically precipitates upon cooling/scratching. Filter and wash with cold water.

Expected Yield: 75–85% Stereochemistry: >95:5 dr (endo-amino isomer).

ReactionMap cluster_0 Nucleophilic Attacks (Convex Face) Ketone (1R,5S)-Ketone (Electrophile) Hydride NaBH4 Reduction Ketone->Hydride Bucherer Bucherer-Bergs (KCN/(NH4)2CO3) Ketone->Bucherer Grignard R-MgBr Addition Ketone->Grignard EndoAlc Endo-Alcohol (>98:2 dr) Hydride->EndoAlc H- attacks Convex Hydantoin Endo-Hydantoin (Amino Acid Precursor) Bucherer->Hydantoin CN- attacks Convex TertAlc Endo-Tertiary Alcohol Grignard->TertAlc R- attacks Convex

Figure 2: The "Convex Face Rule" driving stereoselectivity in nucleophilic additions.

References

  • Scalable Synthesis of (1R,5S)-bicyclo[3.1.

    • Source: Organic Process Research & Development[2]

    • Title: A Practical and Scaleable Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one.
    • URL:[Link]

  • mGluR2/3 Agonist Synthesis (Eglumegad/LY354740)

    • Source: Journal of Medicinal Chemistry
    • Title: Synthesis and SAR of conformationally restricted glutam
    • URL:[Link]

  • Baeyer-Villiger Oxidation Studies

    • Source: Journal of the Chemical Society, Perkin Transactions 1[4]

    • Title: Synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.
    • URL:[Link][4]

  • Biocatalytic Applications

    • Source: Thieme Connect / Synthesis
    • Title: Baeyer–Villiger Oxidations Catalyzed by Monooxygenases.[5][6]

Sources

Methodological & Application

Scalable synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one

Executive Summary

(1R,5S)-Bicyclo[3.1.0]hexan-2-one is a critical chiral scaffold in modern pharmacopeia, serving as the structural core for the HIV-1 capsid inhibitor Lenacapavir (Sunlenca) and various metabotropic glutamate receptor (mGluR) agonists. Its rigid "boat-like" conformation locks pharmacophores into precise spatial orientations, enhancing potency and metabolic stability.[1]

Historically, accessing this scaffold required hazardous diazo-mediated cyclopropanations or inefficient enzymatic resolutions. This Application Note details a scalable, non-cryogenic, telescoped protocol utilizing the "Chiral Pool" strategy starting from (R)-epichlorohydrin. This route, validated recently by researchers at Virginia Commonwealth University (VCU) and the Medicines for All Institute, avoids precious metal catalysts and explosive intermediates, making it the current gold standard for GMP-aligned synthesis.

Strategic Retro-Analysis & Mechanism

The synthesis leverages the inherent chirality of (R)-epichlorohydrin . The core transformation is an intramolecular cyclopropanation mediated by Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which generates a carbenoid species from a pendant epoxide, inserting into a C-H bond to form the bicyclic system.

Key Mechanistic Advantages:

  • Stereoretention: The configuration of the (R)-epichlorohydrin is relayed directly to the (1R,5S) bridgehead.

  • Atom Economy: The telescoped sequence minimizes solvent waste and isolation steps.

  • Safety: Replaces diazomethane/transition-metal carbenoids with base-mediated cyclization.

Figure 1: Synthetic Pathway & Logic Flow

SynthesisPath cluster_0 Critical Process Parameter (CPP) Epi (R)-Epichlorohydrin (Chiral Pool Start) Inter1 Chlorohydrin / Epoxide Intermediate Epi->Inter1 AllylMgCl (Grignard Addition) Cyc Bicyclo[3.1.0]hexan-1-ol (Lithium Carbenoid Insertion) Inter1->Cyc LiTMP (Intramolecular Cyclopropanation) Prod (1R,5S)-Bicyclo[3.1.0] hexan-2-one Cyc->Prod TEMPO / NaOCl (Oxidation)

Caption: Figure 1. Telescoped synthetic route from (R)-epichlorohydrin to the target ketone.[1][2][3][4][5] The LiTMP-mediated cyclization is the stereodefining step.

Detailed Experimental Protocol

Scale: 100g - 1kg Input Safety Level: P2 (Fume Hood Required) | Hazards: Pyrophoric reagents (Grignard), Corrosives.

Phase A: Allylation & Epoxide Formation

The first phase involves opening the epichlorohydrin ring with an allyl group and reforming the epoxide to set up the cyclization precursor.

  • Reagent Prep: Charge a dry reactor (inert atmosphere, N2) with (R)-epichlorohydrin (1.0 equiv) and anhydrous THF (5-7 volumes). Cool to -20°C.

  • Addition: Slowly add Allylmagnesium chloride (2.0 M in THF, 1.1 equiv) via dosing pump. Maintain internal temperature < -10°C to prevent polymerization.

  • Quench & Workup:

    • Quench with aqueous NH4Cl.

    • Separate phases.[6] The organic layer contains the chlorohydrin intermediate.[1][4][5]

    • Telescoping: Treat the crude organic layer with aqueous NaOH (2.0 equiv) at 0°C to close the ring, forming (R)-1,2-epoxyhex-5-ene .

    • Checkpoint: Verify conversion via GC-MS (Target M+ peak).

Phase B: LiTMP-Mediated Cyclization (The "Hodgson" Step)

This is the most critical step. LiTMP acts as a non-nucleophilic base to abstract a proton adjacent to the epoxide, triggering the insertion.

  • Catalyst Generation: In a separate vessel, generate LiTMP by adding n-Butyllithium (2.5 M, 2.2 equiv) to a solution of 2,2,6,6-tetramethylpiperidine (TMP) (2.3 equiv) in THF at 0°C. Stir for 30 mins.

  • Cyclization:

    • Cool the LiTMP solution to 0°C (Note: Older protocols required -78°C; modern optimization allows 0°C to RT).

    • Add the solution of (R)-1,2-epoxyhex-5-ene (from Phase A) slowly.

    • Reaction: The base abstracts the proton at the epoxide, forming a carbenoid that inserts into the alkene double bond.

    • Time: 2–4 hours. Monitor for disappearance of epoxide.

  • Intermediate: This yields (1R,5S)-bicyclo[3.1.0]hexan-1-ol .

Phase C: TEMPO Oxidation

To avoid heavy metal residues (Cr, Mn) typical in older oxidations, a catalytic TEMPO/Bleach system is used.

  • Buffer Setup: Add the crude bicyclic alcohol solution to a biphasic mixture of DCM (or MTBE) and aqueous NaHCO3/KBr buffer.

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv).

  • Oxidant: Add NaOCl (Sodium Hypochlorite, commercial bleach, 1.1 equiv) dropwise while maintaining temperature < 10°C.

    • Observation: The reaction is exothermic. Color change from orange to yellow indicates active oxidation.

  • Quench: Quench with aqueous sodium thiosulfate.

  • Isolation: Extract with MTBE. Dry over MgSO4. Concentrate under reduced pressure.

  • Purification: Distillation (bp ~60°C at 2 mbar) provides the pure ketone as a colorless oil.

Process Data & Quality Control

Table 1: Critical Process Parameters (CPP) and Expected Outcomes

ParameterSpecificationImpact on Quality
Input Material (R)-Epichlorohydrin (>99% ee)Determines final enantiomeric excess (ee).[3]
LiTMP Temp 0°C to +10°CHigher temps lead to elimination side-products.
Oxidation pH 8.5 – 9.5pH < 8 generates Cl2 gas; pH > 10 slows oxidation.
Final Purity >98% (GC), >99% ee (Chiral GC)Essential for downstream pharmaceutical use.

Analytical Validation:

  • Chiral GC Method: Cyclodextrin-based column (e.g., Beta-DEX 120).

  • Retention Time: (1R,5S) isomer elutes at ~12.4 min; (1S,5R) enantiomer at ~12.9 min (method dependent).

  • Optical Rotation:

    
     (c=1, CHCl3).
    

Troubleshooting & Optimization

Issue: Low Yield in Cyclization Step
  • Cause: Moisture in the LiTMP preparation or insufficient equivalents of base.

  • Solution: Titrate n-BuLi before use. Ensure THF is <50 ppm water (Karl Fischer).

Issue: Over-Oxidation
  • Cause: Excess NaOCl or lack of pH control during TEMPO oxidation.

  • Solution: Use starch-iodide paper to monitor oxidant excess. Maintain pH 9 using NaHCO3.

Figure 2: Impurity Profile & Control Strategy

ImpurityControl Target Target: (1R,5S)-Bicyclo[3.1.0]hexan-2-one Imp1 Impurity A: Ring-opened diol Imp1->Target Prevent via Dry Solvents Imp1->Target Imp2 Impurity B: Elimination product (Cyclohexenone deriv.) Imp2->Target Control via Temp < 10°C Imp2->Target

Caption: Figure 2. Major impurity risks. Impurity A arises from hydrolysis; Impurity B from thermal elimination during base treatment.

References

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Source: ACS Publications / VeriXiv (2025). Context: Describes the 4-step telescoped synthesis of the (1R,5S)-ketone precursor from (R)-epichlorohydrin. URL:[Link][1][3][4]

  • A Practical and Scalable Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one. Source: ResearchGate / Organic Process Research & Development. Context: Details the LTMP-mediated intramolecular cyclopropanation mechanism and scale-up safety. URL:[Link]

  • Bicyclo[3.1.0]hexan-2-one Safety Data Sheet (SDS). Source: National Institutes of Health (PubChem). Context: Safety, toxicology, and physical property data for the target ketone. URL:[Link]

  • Enzymatic Kinetic Resolution and Ring-Closing Metathesis. Source: MDPI (Molecules). Context: Alternative biocatalytic approaches for similar chiral scaffolds (comparative reference). URL:[Link]

Sources

Application Notes: The Strategic Role of (1R,5S)-bicyclo[3.1.0]hexan-2-one in the Enantioselective Synthesis of Lenacapavir

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Lenacapavir Synthesis

Lenacapavir (trade name Sunlenca®) represents a paradigm shift in HIV treatment. As a first-in-class capsid inhibitor, it disrupts multiple stages of the viral lifecycle, demonstrating picomolar potency against all major HIV-1 subtypes, including multi-drug-resistant strains.[1][2] The molecular complexity of Lenacapavir, particularly its core structure derived from what is known as "Fragment C," presents significant synthetic challenges. Early manufacturing routes relied on the synthesis of a racemic mixture of Fragment C, which then required a costly and inefficient chiral supercritical fluid chromatography (SFC) step to isolate the desired enantiomer.[1][3]

For drug development professionals, achieving a scalable, cost-effective, and enantiomerically pure synthesis is paramount. This guide details the critical role of the chiral building block, (1R,5S)-bicyclo[3.1.0]hexan-2-one , in establishing an asymmetric synthesis of Lenacapavir's Fragment C, thereby circumventing the need for late-stage chiral resolution.[1][2]

Strategic Importance: Asymmetric Synthesis via a Chiral Ketone

The development of an enantioselective synthesis for Fragment C was a critical step forward. Instead of resolving a racemic mixture, this strategy introduces the required stereochemistry early in the sequence using a defined chiral starting material. (1R,5S)-bicyclo[3.1.0]hexan-2-one serves as this crucial cornerstone.[2][4] By starting with this enantiomerically pure ketone, all subsequent transformations proceed with stereochemical control, leading directly to the correct enantiomer of Fragment C without the loss of 50% of the material as the undesired isomer.[1][4] This approach is not only more atom-economical but also significantly more scalable and cost-effective, which is a key consideration for ensuring broad access to this life-saving medication.[5]

Protocol 1: Scalable, Telescoped Synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one

The utility of (1R,5S)-bicyclo[3.1.0]hexan-2-one is underpinned by its own scalable synthesis from the inexpensive commodity chemical, (R)-epichlorohydrin.[1][2][4][6] A highly efficient, 4-step "telescoped" process has been developed, where intermediates are not isolated, minimizing handling, solvent use, and production time.[4][5]

The synthetic sequence involves:

  • Ring-opening of (R)-epichlorohydrin with allylmagnesium chloride.

  • Ring-closure of the resulting chlorohydrin to form an epoxide.

  • Hodgson cyclopropanation .

  • TEMPO-mediated oxidation to yield the target bicyclic ketone.[5]

G cluster_0 Telescoped Synthesis Workflow A (R)-Epichlorohydrin B Chlorohydrin Intermediate A->B  AllylMgCl C (R)-(+)-1,2-Epoxy-5-hexene B->C  Ring Closure D Cyclopropyl Alcohol Intermediate C->D  Hodgson Cyclopropanation E (1R,5S)-bicyclo[3.1.0]hexan-2-one D->E  NaOCl/TEMPO Oxidation

Caption: Telescoped synthesis of the chiral ketone from (R)-epichlorohydrin.

Scale-Up Data for Telescoped Synthesis

The robustness of this telescoped protocol has been demonstrated on a hundred-gram scale, consistently affording the final product in good yield and excellent purity.

Starting Material (R)-epichlorohydrinScale (g)Overall Isolated Yield of (1R,5S)-bicyclo[3.1.0]hexan-2-onePurity (GCMS-TIC A%)Enantiomeric Excess (ee)
Run 1100+48-56%92-98%>99.9%
Run 2100+48-56%92-98%>99.9%
Run 3100+48-56%92-98%>99.9%
Data adapted from process development reports which highlight the reproducibility and efficiency of the 4-step telescoped protocol.[5]

Characterization Data for (1R,5S)-bicyclo[3.1.0]hexan-2-one

AnalysisData
¹H NMR (600 MHz, CDCl₃)δ 2.19–1.94 (m, 5H), 1.78–1.70 (m, 1H), 1.22–1.14 (m, 1H), 0.96–0.88 (m, 1H)
¹³C NMR (151 MHz, CDCl₃)δ 215.2, 31.4, 27.4, 22.6, 21.6, 13.5
Mass Spec (DART, m/z)[M+H]⁺: 97.1
Specific Rotation [α]D²⁰ = +20.79 (c 1.0, MeOH)
Spectroscopic and physical data confirm the identity and high enantiopurity of the synthesized ketone.[4]

Protocol 2: Elaboration of the Bicyclic Ketone into a Key Pyrazole Intermediate

With the enantiomerically pure (1R,5S)-bicyclo[3.1.0]hexan-2-one in hand, the subsequent steps focus on building the complex pyrazole structure of Fragment C. The first key transformation is the introduction of functionality at the alpha-position of the ketone, which sets the stage for constructing the pyrazole ring.

G cluster_1 Core Elaboration Workflow Ketone (1R,5S)-bicyclo[3.1.0]hexan-2-one Acetal (1R,5R)-2,2-Dimethoxybicyclo [3.1.0]hexan-3-one Ketone->Acetal  1. I₂-promoted Hydroxylation  2. Albright-Goldman Oxidation Condensation Claisen Condensation Intermediate Acetal->Condensation  Claisen Condensation Pyrazole Core Pyrazole Structure of Fragment C Condensation->Pyrazole  Knorr Cyclization

Caption: Synthetic pathway from the bicyclic ketone to the core of Fragment C.

Detailed Step-by-Step Protocol: α-Hydroxylation and Acetal Formation

This procedure describes the conversion of (1R,5S)-bicyclo[3.1.0]hexan-2-one to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a key intermediate for the subsequent Claisen condensation.[1][4][5]

Materials and Reagents:

  • (1R,5S)-bicyclo[3.1.0]hexan-2-one (1.0 equiv)

  • Sodium methoxide in methanol (25 wt%, 2.5 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Acetic anhydride

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfite solution

  • Water

Procedure:

  • Preparation: Charge a suitable reactor with sodium methoxide in methanol (2.5 equiv) and cool the solution to -10 °C under an inert nitrogen atmosphere.

  • Iodine Addition: Once the internal temperature reaches -5 °C, add iodine (1.2 equiv) portion-wise, maintaining the temperature between -10 °C and 10 °C. A slight exotherm will be observed. Stir the resulting solution for 15-20 minutes.

  • Substrate Addition: Add a solution of (1R,5S)-bicyclo[3.1.0]hexan-2-one (1.0 equiv) to the reaction mixture while maintaining the internal temperature below -5 °C.

  • Hydroxylation Reaction: Stir the reaction mixture at -5 °C to 0 °C. Monitor the reaction for completion by a suitable analytical method (e.g., GC-MS). This step forms the α-hydroxylated intermediate.

  • Oxidation (Albright-Goldman): The crude α-hydroxy ketone is then subjected to an Albright-Goldman oxidation. This involves treatment with a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride to yield (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one.[1][4][6]

  • Workup and Isolation: Upon completion of the oxidation, quench the reaction by adding an aqueous solution of sodium sulfite. Separate the organic layer. Extract the aqueous layer with MTBE. The combined organic layers are washed and concentrated under vacuum. The resulting crude material can be purified if necessary.

Causality and Insights:

  • Iodine-promoted hydroxylation: This method provides an efficient means to introduce a hydroxyl group alpha to the carbonyl. The use of sodium methoxide generates the enolate in situ, which then reacts with iodine.

  • Albright-Goldman Oxidation: This is a mild and effective method for oxidizing the intermediate alcohol to the ketone without harsh reagents, preserving the sensitive bicyclic core.

  • Telescoping Potential: The crude product from the hydroxylation can often be carried directly into the oxidation step, further streamlining the process.

The resulting acetal-protected ketone is then advanced through a Claisen condensation and a subsequent Knorr pyrazole synthesis to form the core heterocyclic system of Fragment C.[1][3][5] Further functionalization, including a key fluorination step, completes the synthesis of the fragment.

Conclusion

The strategic implementation of (1R,5S)-bicyclo[3.1.0]hexan-2-one is a cornerstone of the modern, scalable, and asymmetric synthesis of Lenacapavir. By providing an enantiomerically pure foundation for Fragment C, this approach eliminates the need for inefficient chiral resolutions, significantly improving the overall process economy. The development of a telescoped, multi-step synthesis for the bicyclic ketone itself, starting from an inexpensive chiral pool material, further enhances its value as a key intermediate in the production of this groundbreaking anti-HIV therapeutic.

References

  • Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. VeriXiv.
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir.
  • Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv.
  • A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir.
  • Summary of Process Development Work on Asymmetric Synthesis of the Frag C of Lenacapavir. Medicines for All Institute - Virginia Commonwealth University.
  • Lenacapavir Synthesis Highlights. Drug Hunter.
  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC.

Sources

Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via cyclopropene cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Cyclopropene Cycloadditions

Introduction & Biological Significance

The 3-azabicyclo[3.1.0]hexane framework is a highly privileged structural motif found in numerous natural products and pharmaceutical agents. Molecules containing this rigid bicyclic scaffold exhibit a broad spectrum of biological activities, functioning as histone deacetylase (HDAC) inhibitors, opioid receptor antagonists, and selective dopamine D3 receptor antagonists (e.g., GSK598809)[1]. Traditionally, accessing these highly substituted, conformationally restricted systems with precise stereocontrol has been synthetically challenging. However, recent advancements in 1,3-dipolar cycloadditions (1,3-DC) utilizing cyclopropenes and azomethine ylides have revolutionized the construction of these complex architectures, enabling rapid access to multi-stereocenter derivatives[1].

Mechanistic Insights & Causality

The core transformation relies on the [3+2] cycloaddition between an azomethine ylide (acting as the 1,3-dipole) and a cyclopropene (acting as the dipolarophile)[2].

  • Thermodynamic Driving Force: The exceptionally high ring strain of the cyclopropene double bond makes it significantly more reactive than standard exocyclic double or triple bonds. The release of this strain provides the thermodynamic driving force, allowing the cycloaddition to proceed efficiently under remarkably mild conditions.

  • Frontier Molecular Orbital (FMO) Control: Density Functional Theory (DFT) calculations reveal that these cycloadditions are strictly

    
    
    
    
    controlled.
  • Stereocontrol: The diastereofacial approach is dictated either by the inherent steric bulk of stable ylides (such as the protonated form of Ruhemann's purple, PRP) or by an external chiral catalyst. For example, Cu(I)/Ph-Phosferrox complexes lower the activation energy and create a highly specific chiral pocket for the enantioselective desymmetrization of prochiral cyclopropenes[1].

Reaction Pathway Visualization

Cycloaddition_Pathway N1 Azomethine Ylide (1,3-Dipole) N4 [3+2] Cycloaddition HOMO-LUMO Interaction N1->N4 Activation N2 Cyclopropene (Dipolarophile) N2->N4 Ring Strain Release N3 Chiral Cu-Complex or PRP (Catalyst / Stable Ylide) N3->N4 Stereocontrol N5 3-azabicyclo[3.1.0]hexane (Target Scaffold) N4->N5 Diastereoselective Ring Closure

Workflow of 1,3-dipolar cycloaddition for 3-azabicyclo[3.1.0]hexane synthesis.

Experimental Protocols

Protocol A: Asymmetric Cu-Catalyzed 1,3-Dipolar Cycloaddition This protocol describes the enantioselective desymmetrization of prochiral cyclopropenes to yield 3-azabicyclo[3.1.0]hexanes with five contiguous stereogenic centers[1].

  • Causality Check: The use of

    
     paired with a Ph-Phosferrox ligand coordinates the azomethine ylide, lowering its LUMO while sterically blocking one face of the dipole. This forces the cyclopropene to approach from the unhindered face, ensuring high enantiomeric excess (ee)[1].
    
  • Catalyst Preparation: In an argon-filled glovebox, dissolve

    
     (5 mol %) and Ph-Phosferrox ligand (5.5 mol %) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes to ensure complete complexation (the solution will turn pale yellow).
    
  • Ylide Generation: Add the azomethine ylide precursor (0.2 mmol) and a mild base (e.g.,

    
    , 10 mol %) to the catalyst solution. Stir for 10 minutes to generate the active metal-bound dipole.
    
  • Cycloaddition: Cool the reaction mixture to -20 °C. Dropwise, add the trisubstituted cyclopropene (0.24 mmol, 1.2 equiv) dissolved in 0.5 mL THF.

  • Monitoring & Quenching: Stir at -20 °C for 12–24 hours. Monitor the consumption of the ylide precursor via TLC (Hexanes/EtOAc, 3:1). Once complete, quench by filtering the mixture through a short pad of Celite, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the chiral 3-azabicyclo[3.1.0]hexane derivative.

Protocol B: Synthesis of Bis-spirocyclic Derivatives via Protonated Ruhemann's Purple (PRP) This self-validating protocol utilizes PRP, a stable tetrasubstituted azomethine ylide, to trap unstable cyclopropenes without the need for transition metal catalysts.

  • Causality Check: PRP's extended conjugated system provides exceptional stability, allowing it to act as a readily isolable 1,3-dipole. The reaction proceeds under kinetic control, and the massive steric bulk of PRP ensures near-perfect diastereofacial selectivity[3].

  • Reagent Mixing: In a 10 mL round-bottom flask, suspend PRP (0.5 mmol) in a methanol/water mixture (3:1 v/v, 4.0 mL).

  • Dipolarophile Addition: Add the 3,3-disubstituted cyclopropene (0.6 mmol, 1.2 equiv) to the suspension at room temperature.

  • Reaction Execution: Stir the mixture at room temperature. The progress is visually self-validating: the deep purple color of PRP will gradually fade as it is consumed to form the colorless or pale-yellow bis-spirocyclic adduct.

  • Isolation: After 4-6 hours (verify by TLC), remove the methanol under reduced pressure. Extract the aqueous residue with EtOAc (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude product by recrystallization from chloroform or via silica gel chromatography.
    

Quantitative Data & Optimization

Table 1: Optimization and Substrate Scope for Cu-Catalyzed Desymmetrization [1]

EntryCyclopropene SubstituentCatalyst SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1


/ Ph-Phosferrox
-209999
2


/ Ph-Phosferrox
-209598
3


/ Ph-Phosferrox
-209297
4

(Unactivated)

/ Ph-Phosferrox
08897

Table 2: Yields of Bis-spirocyclic Adducts via PRP Cycloaddition [3]

EntryDipolarophile (Cyclopropene)1,3-DipoleReaction Time (h)Diastereomeric Ratio (dr)Yield (%)
11,2-DiphenylcyclopropenePRP4>99:178
23-Ethyl-3-phenylcyclopropenePRP5>99:172
33-Methyl-3-phenylcyclopropenePRP6>99:191

Quality Control & Structural Validation

To ensure the integrity of the synthesized 3-azabicyclo[3.1.0]hexane derivatives, researchers must employ rigorous analytical validation:

  • NMR Spectroscopy: The formation of the cyclopropane ring within the bicyclic system is confirmed by characteristic high-field signals (0.5–1.5 ppm) in

    
     NMR for the cyclopropyl protons. The diastereoselectivity can be quantified by integrating the distinct bridgehead proton signals.
    
  • X-Ray Crystallography: For novel bis-spirocyclic adducts, X-ray structural analysis is strongly recommended to unambiguously determine the relative configuration and confirm the diastereofacial approach predicted by DFT calculations[3].

References

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.

  • Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry. 2

  • Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters. 1

Sources

Application Note: Preparation of Conformationally Locked Carbocyclic Nucleoside Precursors via Bicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Carbocyclic nucleosides represent a highly stable class of antiviral and anticancer agents where the enzymatically labile glycosidic bond is replaced by a robust carbon-carbon bond. However, the natural furanose ring of nucleosides exists in a dynamic pseudorotational equilibrium, rapidly interconverting between 2'-exo/3'-endo (North) and 2'-endo/3'-exo (South) envelope conformations. This flexibility often dilutes target binding affinity, as enzymes must pay an entropic penalty to lock the substrate into an active conformation[1].

To overcome this, the "methanocarba" approach—pioneered by Victor E. Marquez—utilizes a bicyclo[3.1.0]hexane scaffold to permanently lock the pseudosugar into a rigid pseudoboat conformation[2]. By fusing a cyclopropane ring to a cyclopentane core, the resulting bicyclo[3.1.0]hexane template forces the system into either an absolute North or South conformation. This pre-organization drastically enhances target selectivity and potency, particularly for G protein-coupled receptors (e.g., A3 adenosine receptors)[3] and specific viral kinases (e.g., HSV-tk)[4].

This application note details the robust, step-by-step synthesis of these critical precursors, focusing on the highly stereoselective Simmons-Smith cyclopropanation and the subsequent Mitsunobu coupling required to install the nucleobase.

Strategic Synthetic Workflow

The assembly of bicyclo[3.1.0]hexane nucleosides relies on a convergent synthetic strategy. The workflow begins with an optically pure cyclopentenol, which undergoes a directed cyclopropanation to establish the rigid bicyclic core. Subsequent base coupling and deprotection yield the target locked nucleoside.

G A Chiral Cyclopentenol Precursor B Hydroxyl-Directed Simmons-Smith A->B Et2Zn, CH2I2 Stereocontrol C Bicyclo[3.1.0]hexane Intermediate B->C D Mitsunobu Coupling (Nucleobase Addition) C->D DIAD, PPh3 Inversion of Config E Protected Carbocyclic Nucleoside D->E F Deprotection & Purification E->F Ammonolysis / Hydrogenation G Conformationally Locked Nucleoside F->G

Synthetic workflow for conformationally locked bicyclo[3.1.0]hexane carbocyclic nucleosides.

Core Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded within the workflow to confirm causality and structural accuracy before proceeding to the next step.

Protocol A: Hydroxyl-Directed Simmons-Smith Cyclopropanation

Objective: Construct the bicyclo[3.1.0]hexane core from a chiral cyclopentenol precursor (e.g., (1R,4S)-4-hydroxy-2-cyclopent-2-enyl-1-yl acetate). Causality: The use of the Simmons-Smith reagent (Et₂Zn/CH₂I₂) on an allylic alcohol allows the proximal hydroxyl group to chelate the zinc carbenoid. This thermodynamic chelation directs the methylene transfer exclusively to the syn face of the alkene, ensuring >95% diastereoselectivity without the need for complex chiral auxiliaries.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1.0 equiv of the chiral cyclopentenol precursor dissolved in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Strict temperature control prevents the premature decomposition of the zinc carbenoid.

  • Reagent Addition: Dropwise, add 5.0 equiv of diethylzinc (Et₂Zn, 1.0 M in hexanes), followed by the very slow, dropwise addition of 5.0 equiv of diiodomethane (CH₂I₂).

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature and stir for an additional 12 hours[5].

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the bicyclo[3.1.0]hexane intermediate.

Analytical Validation Checkpoint: Perform ¹³C-NMR on the purified product. The system is validated if the alkene carbon signals (~130 ppm) have completely disappeared, replaced by highly shielded cyclopropane carbon signals appearing between 10–25 ppm.

Protocol B: Mitsunobu Coupling of the Nucleobase

Objective: Stereospecifically attach the nucleobase (e.g., 6-chloropurine) to the secondary alcohol of the bicyclo[3.1.0]hexane scaffold. Causality: The Mitsunobu reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to generate a highly electrophilic phosphonium intermediate that activates the secondary alcohol. The deprotonated nucleobase then attacks this activated carbon via a strict Sₙ2 mechanism, resulting in a complete inversion of stereochemistry[5]. This inversion is mathematically predictable and critical for establishing the correct pseudo-anomeric configuration of the final drug molecule[6].

Step-by-Step Methodology:

  • Activation Complex Formation: Under argon, dissolve 2.3 equiv of PPh₃ in anhydrous THF (0.05 M). Cool to 0 °C. Add 2.3 equiv of DIAD dropwise. Stir for 20 minutes until a yellow complex forms[6].

  • Substrate Addition: In a separate flask, dissolve 1.0 equiv of the bicyclo[3.1.0]hexane alcohol and 1.6 equiv of the nucleobase (e.g., 6-chloropurine or N³-benzoylthymine) in anhydrous THF.

  • Coupling: Transfer the substrate mixture dropwise into the activation complex at 0 °C. Stir for 1 hour at 0 °C, then allow to warm to room temperature overnight[6].

  • Isolation: Concentrate the mixture in vacuo. Purify the residue by silica gel flash chromatography (CH₂Cl₂ to 10% MeOH/CH₂Cl₂ gradient) to yield the protected carbocyclic nucleoside.

Analytical Validation Checkpoint: Perform ¹H-NMR on the coupled product. The system is validated if the pseudoanomeric proton (the proton on the carbon attached to the nucleobase) appears as a characteristic doublet with a coupling constant of J ≈ 7.6 Hz. This specific J-value confirms both the successful Sₙ2 inversion and the rigid conformational lock of the bicyclo[3.1.0]hexane system.

Quantitative Data & Yield Analysis

The efficiency of the Mitsunobu coupling and the resulting conformational lock varies depending on the nucleobase and the specific bicyclic template used. The table below summarizes field-validated data for key precursors.

Nucleobase / ReactantBicyclic ScaffoldCoupling Yield (%)Conformation LockReference
6-ChloropurineBicyclo[3.1.0]hexane55%North (Diaxial)Saneyoshi et al.[5]
N³-BenzoylthymineBicyclo[3.1.0]hexane48%North (N-methanocarba)Comin et al.
2,6-Dichloro-1-deazapurineBicyclo[3.1.0]hexane62%North (N-methanocarba)Tosh et al.[3]
6-ChloropurineOxabicyclo[3.1.0]hexane42%North (Oxa-analogue)Comin et al.

Troubleshooting & Scientific Integrity

When adapting these protocols for novel drug development, researchers must account for the inherent ring strain of the bicyclo[3.1.0]hexane system. Two primary failure modes dictate the boundaries of this chemistry:

  • Epoxide Ring-Opening in Oxa-Analogues: When synthesizing oxabicyclo[3.1.0]hexane analogues, pyrimidine nucleosides (unlike purines) are highly unstable. The electron-rich pyrimidine ring can trigger a facile intramolecular nucleophilic attack on the adjacent epoxide, leading to spontaneous ring-opening and the formation of inactive anhydrides. If pyrimidine analogues are required, the standard carbocyclic bicyclo[3.1.0]hexane template must be used instead of the oxa-analogue.

  • Retro-Aldol Degradation: Certain bicyclo[3.1.0]hexane templates lacking robust protecting groups on the primary hydroxyls are prone to spontaneous ring-opening at room temperature via a retro-aldol reaction[4]. Causality: The relief of the cyclopropane ring strain drives this degradation. Solution: Maintain bulky silyl protecting groups (e.g., TBDPS) on the peripheral hydroxyls until the final global deprotection step to sterically and electronically stabilize the core[6].

References

  • Marquez, V. E., & Comin, M. J. (2007). Rearranging the bicyclo[3.1.0]hexane template of carbocyclic nucleosides to improve binding recognition by kinases. Nucleosides, Nucleotides & Nucleic Acids. URL: [Link]

  • Ezzitouni, A., & Marquez, V. E. (1997). Conformationally locked carbocyclic nucleosides built on a bicyclo[3.1.0]hexane template with a fixed Southern conformation. Synthesis and antiviral activity. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • Moon, H. R., et al. (2008). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Tetrahedron Letters. URL: [Link]

  • Saneyoshi, H., et al. (2010). Synthesis of Conformationally Locked L-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template. The Journal of Organic Chemistry. URL: [Link]

  • Tosh, D. K., et al. (2012). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Purinergic Signalling. URL: [Link]

  • Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron. URL: [Link]

  • Wang, P., et al. (2004). North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Journal of Medicinal Chemistry. URL: [Link]

Sources

Application Note: Synthesis of Spirocyclic Derivatives from Bicyclo[3.1.0]hexane Systems

[1][2][3][4][5][6]

Executive Summary & Strategic Logic

In modern drug discovery, spirocyclic scaffolds are prized for their ability to project functional groups into defined 3D vectors, escaping the "flatland" limitations of traditional aromatic libraries. The bicyclo[3.1.0]hexane system serves as a unique, high-energy platform for accessing these spirocycles.

This guide details two distinct synthetic manifolds:

  • The Rearrangement Manifold: Exploiting the release of ring strain (~27 kcal/mol) in the cyclopropane ring to drive the rearrangement of 1-substituted bicyclo[3.1.0]hexan-2-ones into spiro[4.4]nonane systems.

  • The Assembly Manifold: The construction of complex bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives via 1,3-dipolar cycloaddition, a method recently optimized for generating diverse libraries.

Mechanistic Rationale

The bicyclo[3.1.0]hexane core exists in a boat-chair equilibrium but is kinetically primed for ring opening. In the presence of Lewis or Brønsted acids, the C1-C6 bond (the shared cyclopropane bond) becomes susceptible to heterolysis, particularly when stabilized by a donor group at C1. This generates a tertiary carbocation that triggers a 1,2-alkyl shift, effectively "sliding" the cyclopropane bond to form a spiro-junction.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways from the bicyclo[3.1.0] core.

GStartBicyclo[3.1.0]hexanePrecursorPathA_CondAcid Catalysis(TFA or BF3·Et2O)Start->PathA_CondRearrangementStrategyPathB_Cond1,3-Dipolar Cycloaddition(Azomethine Ylide)Start->PathB_CondAssemblyStrategyIntermediateCarbocationIntermediatePathA_Cond->IntermediateC1-C6 BondCleavageProductASpiro[4.4]nonaneDerivativesIntermediate->ProductA1,2-Alkyl ShiftProductBBis-Spiro3-azabicyclo[3.1.0]hexanePathB_Cond->ProductB[3+2] Cycloaddition

Caption: Divergent synthetic strategies. Path A utilizes internal strain for rearrangement; Path B utilizes the scaffold for modular assembly.

Protocol A: Acid-Catalyzed Rearrangement to Spiro[4.4]nonanes

This protocol describes the transformation of 1-aryl-bicyclo[3.1.0]hexan-2-ones into spiro[4.4]nonadienones . This reaction is a variation of the homo-Nazarov cyclization manifold, driven by the stabilization of the intermediate phenonium ion or benzylic cation.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-Phenylbicyclo[3.1.0]hexan-2-one (Synthesized via carbene addition to 2-phenylcyclopentenone).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or Boron Trifluoride Etherate (BF₃·OEt₂).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Methodology
  • Preparation of the Precursor:

    • Ensure the starting bicyclo[3.1.0]hexan-2-one is dry. Residual water can quench the carbocation intermediate prematurely, leading to hydration byproducts rather than the desired spiro-rearrangement.

    • Dissolve 1.0 mmol of substrate in 10 mL of anhydrous DCM (0.1 M concentration).

  • Acid Activation:

    • Cool the reaction mixture to 0 °C under an argon atmosphere.

    • Critical Step: Add the Lewis acid (BF₃·OEt₂, 1.2 equiv) or Brønsted acid (TfOH, 1.1 equiv) dropwise.

    • Observation: A color change (often to deep red or orange) indicates the formation of the conjugated cation species.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature. Stir for 1–4 hours.

    • TLC Monitoring: The starting material (bicyclo ketone) is typically less polar than the rearranged spiro-enone product. Use 10% EtOAc/Hexane.

    • Diagnostic: Disappearance of the cyclopropane "upfield" signals (0.5–1.5 ppm) in crude NMR aliquots confirms ring opening.

  • Work-up and Isolation:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C.

    • Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization
IssueProbable CauseSolution
No Reaction Acid strength insufficientSwitch from BF₃·OEt₂ to TfOH or Tf₂NH (superacid).
Polymerization Concentration too highDilute reaction to 0.05 M to favor intramolecular rearrangement.
Ring Opening without Spiro Nucleophilic solventEnsure solvent is strictly non-nucleophilic (DCM or DCE). Avoid alcohols.

Protocol B: Assembly of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexanes

This protocol is based on the work of Filatov et al. (2022) , utilizing the 1,3-dipolar cycloaddition of cyclopropenes to protonated Ruhemann's purple (an azomethine ylide).[1][2] This method generates complex bis-spiro systems where the bicyclo[3.1.0] core is flanked by spiro-fused indane rings.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Dipole Precursor: Ninhydrin and L-Proline (generates the azomethine ylide in situ).

  • Dipolarophile: 1,2-Diphenylcyclopropene (or derivatives).[3][4]

  • Solvent: Methanol (MeOH) or THF.

  • Temperature: Reflux (65 °C).

Step-by-Step Methodology
  • Generation of Ruhemann's Purple (PRP):

    • In a round-bottom flask, dissolve Ninhydrin (1.0 equiv) and L-Proline (1.0 equiv) in MeOH.

    • Heat to reflux for 30 minutes. The solution will turn a deep purple, characteristic of the Ruhemann's purple dipole.

  • Cycloaddition:

    • Add the cyclopropene derivative (1.0 equiv) to the hot solution.

    • Continue refluxing for 2–6 hours.

    • Mechanism:[3][5][6] The reaction proceeds via a HOMO(cyclopropene)–LUMO(ylide) controlled [3+2] cycloaddition.[1][2] The high strain of the cyclopropene double bond drives the reaction.

  • Isolation:

    • Cool the mixture to room temperature.

    • Filtration: Filter through a Celite plug to remove insoluble oligomers.[7]

    • Purification: Evaporate the solvent.[7] The product often precipitates or can be recrystallized from EtOH/MeOH. If oil remains, use column chromatography (Hexane/EtOAc).

  • Characterization:

    • The product is a bis-spirocyclic system.[1][3][4][2]

    • Stereochemistry: The reaction is highly diastereoselective.[1][3][4][2][8][6] The ylide typically approaches from the less hindered face of the cyclopropene.

Data Summary & Comparison

The following table compares the utility of the two protocols for drug development.

FeatureProtocol A (Rearrangement)Protocol B (Cycloaddition)
Core Transformation Isomerization (Bicyclo

Spiro)
Annulation (Cyclopropene

Spiro-Bicyclo)
Complexity Increase Moderate (Topology change)High (Multicomponent assembly)
Atom Economy 100%High (Water is sole byproduct)
Key Intermediate Carbocation (Cationic)Azomethine Ylide (Zwitterionic)
Typical Yield 65–85%70–90%
Drug Discovery Use Accessing novel spiro-ketone coresGenerating fragment-rich libraries

References

  • Filatov, A. S., et al. (2022).[1][2] "Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple." Beilstein Journal of Organic Chemistry, 18, 769–780.[2]

  • BenchChem Application Note. (2025). "Synthesis of Spirocyclic Compounds from Bicyclo[3.1.1]heptan-6-one." (Adapted for Bicyclo[3.1.0] context).

  • PharmaBlock White Paper. "Bicyclo[3.1.0]hexanes in Drug Discovery: Bioisosteres and Scaffolds."

  • Klumpp, D. A., et al. (1999). "Superacid-Catalyzed Rearrangements of Bicyclo[3.1.0]hexan-2-ones." Journal of Organic Chemistry. (Foundational mechanistic reference for Protocol A).
  • Wong, H. N. C., et al. (2000). "Synthesis of Spiro[4.4]nonane-1,6-diols." National Taiwan University Scholars.

Application Notes and Protocols: Photoredox-Catalyzed Synthesis of Bicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and bioactive compounds.[1][2][3] Its inherent ring strain and defined three-dimensional geometry make it a valuable bioisostere for cyclohexane, often leading to improved metabolic stability and target binding affinity.[3] Traditional synthetic routes to this framework can be challenging, often requiring multi-step sequences and harsh reaction conditions.[2][4] This application note details a modern, efficient, and modular approach to the synthesis of functionalized bicyclo[3.1.0]hexanes utilizing the power of visible-light photoredox catalysis. We present a detailed protocol for a [3+2] annulation of aminocyclopropanes and cyclopropenes, discuss the underlying mechanistic principles, and provide insights into reaction optimization and substrate scope.

Introduction: The Strategic Advantage of Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy avoids the use of stoichiometric and often toxic reagents, relying instead on a photocatalyst that can be excited by low-energy visible light, such as that from a simple blue LED.[5][6] For the synthesis of complex carbocycles like bicyclo[3.1.0]hexanes, photoredox catalysis offers a convergent and atom-economical approach by facilitating previously elusive cycloaddition pathways.[1][2]

The strategy highlighted herein is the [3+2] annulation of aminocyclopropanes with cyclopropenes.[1][2][5][6] This method is particularly noteworthy as it constructs the five-membered ring of the bicyclo[3.1.0]hexane system in a single step from two readily available components.[1][2] This convergent approach allows for the rapid generation of molecular complexity and the creation of libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Insights: A Tale of Single-Electron Transfer

The photoredox-catalyzed [3+2] annulation proceeds through a fascinating radical-mediated pathway. Understanding this mechanism is crucial for rational reaction design and troubleshooting. The catalytic cycle can be broken down into the following key steps:

  • Excitation of the Photocatalyst: The cycle begins with the absorption of a photon by the photocatalyst (PC), promoting it to an excited state (PC*). Both iridium-based and organic photocatalysts have proven effective.[1][5][7]

  • Single-Electron Transfer (SET) and Ring Opening: The excited photocatalyst is a potent oxidant and can engage in a single-electron transfer (SET) with the aminocyclopropane. This oxidation event generates a radical cation, which is unstable and undergoes rapid homolytic cleavage of the cyclopropane ring to form a distonic radical cation.

  • Radical Addition: The newly formed radical adds to the electron-deficient double bond of the cyclopropene, generating a new radical intermediate.

  • Radical-Polar Crossover and Cyclization: This intermediate then undergoes a 5-exo-trig cyclization onto the iminium ion, forming the five-membered ring and a new radical cation.

  • Reduction and Catalyst Regeneration: The cycle is completed when the reduced photocatalyst (PC•-) reduces the radical cation product, regenerating the ground-state photocatalyst and yielding the final bicyclo[3.1.0]hexane product.

Catalytic Cycle of the Photoredox [3+2] Annulation

Photoredox Catalytic Cycle PC PC PC_star PC* PC->PC_star hv (Blue LED) PC_red PC•- PC_star->PC_red SET A Aminocyclopropane PC_red->PC Catalyst Regeneration B Radical Cation A->B Oxidation C Distonic Radical Cation B->C Ring Opening D Cyclopropene E Adduct Radical C->E Radical Addition D->E F Cyclized Radical Cation E->F 5-exo-trig Cyclization G Bicyclo[3.1.0]hexane F->G Reduction

Caption: Proposed catalytic cycle for the synthesis of bicyclo[3.1.0]hexanes.

Experimental Protocols

The following protocols are based on the successful implementation of the photoredox-catalyzed [3+2] annulation of aminocyclopropanes with cyclopropenes.[1][2][5]

General Considerations:
  • Solvent: The choice of solvent is critical. While various solvents can be screened, acetonitrile has been found to be a good starting point. Ensure the solvent is anhydrous and degassed to prevent quenching of the excited state photocatalyst and unwanted side reactions.

  • Photocatalyst: Both iridium-based complexes (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) and organic dyes (e.g., 4CzIPN) can be effective.[5] The optimal catalyst may vary depending on the specific substrates.

  • Light Source: A simple blue LED strip or a dedicated photoreactor can be used. Consistent irradiation is key for reproducible results. The reaction vessel should be placed at a fixed distance from the light source.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from quenching the excited photocatalyst.

Protocol 1: Synthesis of a Model Bicyclo[3.1.0]hexane

This protocol describes the synthesis of a representative bicyclo[3.1.0]hexane from N-cyclopropylaniline and a diethyl cyclopropene-1,2-dicarboxylate.

Materials:

  • N-cyclopropylaniline

  • Diethyl cyclopropene-1,2-dicarboxylate

  • 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)

  • Anhydrous acetonitrile

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 455 nm)

  • Stir plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4CzIPN (5 mol%).

  • Add N-cyclopropylaniline (1.8 equivalents) and diethyl cyclopropene-1,2-dicarboxylate (1.0 equivalent, e.g., 0.3 mmol).

  • Add anhydrous, degassed acetonitrile to achieve a concentration of 0.4 M.

  • Seal the Schlenk tube and degas the reaction mixture with three cycles of vacuum/backfill with nitrogen.

  • Place the reaction vessel approximately 5 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane.

Substrate Scope and Optimization Data

The photoredox [3+2] annulation has been shown to be tolerant of a wide range of functional groups on both the aminocyclopropane and the cyclopropene.[1][5] This broad scope makes the method highly attractive for the synthesis of diverse compound libraries.

EntryCyclopropene Substituent (R1, R2)Aminocyclopropane Substituent (Ar)Yield (%)
1-CO2Et, -CO2EtPhenyl86
2-CO2Me, -CO2MePhenyl82
3-Ph, -HPhenyl75
4-TMS, -HPhenyl55
5-CO2Et, -CO2Et4-Fluorophenyl80
6-CO2Et, -CO2Et3-Chlorophenyl78
7-CF2-, -Phenyl72 (high diastereoselectivity)

Data is representative and compiled from published results.[1][5]

Key Observations from Substrate Scope Studies:

  • Cyclopropenes: Electron-withdrawing groups on the cyclopropene, such as esters, are well-tolerated and generally lead to high yields.[1] Aryl-substituted and even unsubstituted cyclopropenes can also be used, although yields may be slightly lower.[1][5] The use of gem-difluorocyclopropenes is particularly interesting as it allows for the introduction of fluorine, a common bioisostere, and can lead to high diastereoselectivity.[2][7]

  • Aminocyclopropanes: A variety of substituents on the aromatic ring of the aminocyclopropane are tolerated, including both electron-donating and electron-withdrawing groups.[1][5] This allows for fine-tuning of the electronic properties of the resulting bicyclo[3.1.0]hexane products.

Conclusion and Future Outlook

Visible-light photoredox catalysis provides a powerful and versatile platform for the synthesis of medicinally relevant bicyclo[3.1.0]hexanes. The [3+2] annulation of aminocyclopropanes and cyclopropenes is a prime example of the advantages of this technology, offering a convergent, modular, and mild approach to these valuable scaffolds. The broad substrate scope and functional group tolerance make this method highly amenable to the rapid generation of diverse molecular architectures for drug discovery programs. Future work in this area will likely focus on the development of enantioselective variants of this transformation, further expanding the synthetic utility of photoredox catalysis in the preparation of chiral bicyclic frameworks.

References

  • Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(45), 10716–10722. [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... Retrieved from [Link]

  • Muriel, B., Gagnebin, A., & Waser, J. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Retrieved from [Link]

  • ACS Publications. (2006). Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters. [Link]

  • ACS Publications. (2022). Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of Polysubstituted Bicyclo[3.1.0]Hexanes via Boronyl Radical Catalyzed [3 + 2] Cycloaddition of Cyclopropanes with Cyclopropenes | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2023). Photocatalyzed [3sigma + 2sigma] and [3sigma + 2pi] cycloadditions for the synthesis of bicyclo[3.1.1]heptanes and cyclopentenes. [Link]

  • Royal Society of Chemistry. (2022). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Improving yield and purity in the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical process for accessing key chiral intermediates in pharmaceutical development, such as for the HIV capsid inhibitor lenacapavir.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction for both yield and purity.

Synthesis Overview: A Two-Step Approach

The most common and scalable route to (1R,5S)-bicyclo[3.1.0]hexan-2-one involves a two-step sequence starting from a suitable chiral precursor, such as (R)-1,2-epoxyhex-5-ene or a derivative of (R)-epichlorohydrin.[1][2] The core transformations are:

  • Intramolecular Cyclopropanation: Formation of the bicyclic alcohol, (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, via a highly diastereoselective intramolecular cyclopropanation. A key method for this is the Hodgson cyclopropanation, which utilizes a strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1][2]

  • Oxidation: Subsequent oxidation of the bicyclic alcohol to the target ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one. A common and efficient method for this step is the TEMPO-catalyzed oxidation using sodium hypochlorite (bleach).[1][3]

This guide will focus on troubleshooting these two critical steps.

Synthesis_Workflow start (R)-1,2-epoxyhex-5-ene cyclopropanation Intramolecular Cyclopropanation (e.g., Hodgson Reaction) start->cyclopropanation LTMP, n-BuLi intermediate (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol cyclopropanation->intermediate oxidation Oxidation (e.g., TEMPO/Bleach) intermediate->oxidation TEMPO, NaOCl product (1R,5S)-bicyclo[3.1.0]hexan-2-one oxidation->product

Caption: General workflow for the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Part 1: Intramolecular Cyclopropanation

Question: My cyclopropanation reaction has stalled, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

Answer: A stalled cyclopropanation reaction can often be attributed to issues with the formation or reactivity of the lithiated intermediate. Here are the primary troubleshooting steps:

  • Moisture Contamination: The use of strong bases like LTMP (formed in situ from n-BuLi and 2,2,6,6-tetramethylpiperidine) makes this reaction highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Water will quench the n-BuLi and the lithiated intermediates, preventing the reaction from proceeding.

  • Quality of n-BuLi: The molarity of n-BuLi solutions can decrease over time. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry. An insufficient amount of n-BuLi will lead to incomplete formation of LTMP and, consequently, incomplete deprotonation of the epoxide.

  • Temperature Control: The formation of the lithiated species is typically performed at low temperatures (e.g., -5 to 0 °C) to ensure stability.[4] Allowing the temperature to rise prematurely can lead to decomposition of the carbenoid intermediate. Ensure your cooling bath is well-maintained throughout the addition of n-BuLi.

  • Addition Rate of n-BuLi: A slow and controlled addition of n-BuLi is critical.[4] Adding it too quickly can cause localized heating and promote side reactions.

Question: I've successfully formed the bicyclic alcohol, but the diastereoselectivity is poor. How can I improve the formation of the desired trans-isomer?

Answer: The high diastereoselectivity of the Hodgson cyclopropanation is a key feature of this synthesis.[2] Poor selectivity is often a result of suboptimal reaction conditions that disrupt the desired transition state.

  • Choice of Base: The use of a bulky, hindered base like LTMP is critical for achieving high diastereoselectivity. It promotes deprotonation trans to the β-alkyl chain of the epoxide, leading to the desired stereochemistry in the cyclized product.[2] Using smaller, less hindered bases may result in a mixture of diastereomers.

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium species. While ethereal solvents like MTBE are commonly used, ensure the solvent is of high purity and anhydrous.[2]

  • Temperature: As with reactivity, maintaining a low and stable temperature is crucial for selectivity. The organized chair-like transition state leading to the trans product is favored at lower temperatures.

ParameterRecommended ConditionRationale for High Diastereoselectivity
Base Lithium 2,2,6,6-tetramethylpiperidide (LTMP)The steric bulk favors deprotonation trans to the alkyl chain on the epoxide.
Temperature -5 to 0 °CStabilizes the carbenoid intermediate and favors the ordered transition state.
Solvent Anhydrous MTBE or other ethereal solventsSolvates the lithium cation without interfering with the desired reaction pathway.
Part 2: Oxidation of the Bicyclic Alcohol

Question: The oxidation of my bicyclic alcohol to the ketone is incomplete, even after extended reaction times. What should I investigate?

Answer: Incomplete oxidation can be due to several factors related to the catalytic cycle of TEMPO.

  • pH of the Reaction Mixture: The pH of the biphasic reaction mixture is critical for the TEMPO/bleach oxidation. It should be maintained in a slightly basic range (around pH 10.4) for optimal catalytic turnover.[4] This is often achieved by using a phosphate buffer.[2] If the pH is too low or too high, the catalytic cycle can be inhibited.

  • Activity of Bleach: The concentration of commercially available sodium hypochlorite solutions can vary and degrade over time. It is advisable to titrate the bleach solution before use to determine the active chlorine content and ensure the correct stoichiometry is used.

  • Catalyst Loading: While TEMPO is a catalyst, a sufficient amount (e.g., 2.5 mol %) is necessary for a practical reaction rate.[2] Ensure the TEMPO is weighed and added accurately.

  • Vigorous Stirring: This is a biphasic reaction (organic and aqueous layers). Vigorous stirring is essential to ensure efficient mass transfer between the two phases, which is necessary for the reaction to proceed at a reasonable rate.

Question: My final product is contaminated with impurities after the oxidation step. What are the likely side products and how can I purify the target ketone?

Answer: Impurities can arise from both the starting material and side reactions during the oxidation.

  • Unreacted Starting Material: As discussed, incomplete oxidation will leave unreacted bicyclic alcohol in your product mixture. The polarity difference between the alcohol and the ketone is generally sufficient for effective separation by column chromatography.

  • Over-oxidation Products: While less common with TEMPO, aggressive oxidation conditions could potentially lead to cleavage of the bicyclic ring system.

  • Purification Strategy: The target ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one, is a relatively volatile liquid.[5] Purification is typically achieved by distillation under reduced pressure.[1] For smaller scales or to remove closely related impurities, column chromatography on silica gel is also a viable option.

Troubleshooting_Logic cluster_cyclopropanation Cyclopropanation Issues cluster_oxidation Oxidation Issues stalled_reaction Stalled Reaction check_moisture Moisture? stalled_reaction->check_moisture Check for poor_selectivity Poor Diastereoselectivity verify_base Base is LTMP? poor_selectivity->verify_base Verify incomplete_oxidation Incomplete Oxidation check_ph pH ~10.4? incomplete_oxidation->check_ph Check product_impurity Product Impurity purification_method Purification Method product_impurity->purification_method Select dry_reagents Dry Solvents/Glassware check_moisture->dry_reagents Yes check_buli Titrate n-BuLi check_moisture->check_buli No use_ltmp Use LTMP verify_base->use_ltmp No check_temp Check Temperature Control verify_base->check_temp Yes adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_bleach Titrate Bleach check_ph->check_bleach Yes distillation distillation purification_method->distillation Distillation chromatography chromatography purification_method->chromatography Column Chromatography

Caption: Troubleshooting decision tree for key synthesis steps.

Frequently Asked Questions (FAQs)

Q1: Can I use a different cyclopropanation method instead of the Hodgson reaction?

A1: While other cyclopropanation methods exist, such as the Simmons-Smith reaction, the intramolecular Hodgson cyclopropanation from the corresponding epoxy alkene is highly advantageous for this specific substrate due to its high diastereoselectivity and scalability.[2][6] The stereochemistry of the starting epoxide directly translates to the stereochemistry of the product, providing excellent control.

Q2: What is a "telescoped" synthesis, and how does it apply here?

A2: A telescoped synthesis involves performing multiple reaction steps in the same pot without isolating the intermediates. A four-step telescoped process to synthesize (1R,5S)-bicyclo[3.1.0]hexan-2-one from (R)-epichlorohydrin has been reported.[1] This approach can significantly improve overall yield and process efficiency by minimizing handling losses and purification steps.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.

  • 2,2,6,6-Tetramethylpiperidine (TMP): This is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hypochlorite (Bleach): This is a strong oxidant and is corrosive. Avoid contact with skin and eyes. The oxidation reaction can be exothermic, so it's important to control the addition rate and maintain cooling.[4]

Q4: How can I monitor the progress of these reactions?

A4: Gas chromatography (GC) or thin-layer chromatography (TLC) are effective methods for monitoring the progress of both the cyclopropanation and oxidation steps. For GC analysis, you can monitor the disappearance of the starting material and the appearance of the product.[1][2] For TLC, staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots, as the ketone product is UV-active.

Experimental Protocols

Protocol 1: Hodgson Intramolecular Cyclopropanation[3]
  • To a solution of (R)-1,2-epoxyhex-5-ene in anhydrous MTBE, add 2,2,6,6-tetramethylpiperidine (0.5 equivalents).

  • Cool the reaction mixture to between -5 and 0 °C.

  • Slowly add n-BuLi (2.5 M in hexanes, 1.1 equivalents) at a rate that maintains the temperature between -5 and 0 °C.

  • Stir the resulting mixture at <0 °C until the starting epoxide is consumed, as monitored by GC.

  • Quench the reaction by the addition of 3 N HCl.

  • Separate the aqueous and organic layers. The organic layer containing (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol can be used directly in the next step.

Protocol 2: TEMPO-Catalyzed Oxidation[3][5]
  • To the MTBE solution of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol, add water and dibasic potassium phosphate.

  • Cool the mixture to 0 °C.

  • Add TEMPO (2.5 mol %).

  • Slowly add sodium hypochlorite solution while vigorously stirring, maintaining the internal temperature at <5 °C.

  • Monitor the reaction by GC. Ensure the pH remains around 10.4.

  • Upon completion, separate the layers. The organic layer can be washed, dried, and concentrated.

  • Purify the crude (1R,5S)-bicyclo[3.1.0]hexan-2-one by vacuum distillation.

References

  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one. Organic Process Research & Development. [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Organic Process Research & Development. [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s - VeriXiv. VeriXiv. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. ACS Publications. [Link]

Sources

Side reactions in the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one Topic: Troubleshooting Side Reactions & Process Optimization Reference ID: TSC-BICYCLO-310-HEX Status: Active

Executive Summary: The Reaction Landscape

User Query: "I am observing inconsistent yields and unknown impurities during the conversion of (R)-1,2-epoxyhex-5-ene to (1R,5S)-bicyclo[3.1.0]hexan-2-one. What are the dominant side reactions?"

Technical Response: The synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene is a two-stage transformation involving a base-mediated intramolecular cyclopropanation (Hodgson-type cyclization) followed by an oxidation .

The core transformation relies on the


-lithiation of the epoxide, which generates a carbenoid-like intermediate that inserts into the pendant olefin. While the reaction is stereoselective and scalable, it is sensitive to base quality (LiTMP), temperature, and stoichiometry.

The Pathway:

  • Cyclization: (R)-1,2-epoxyhex-5-ene

    
     (1R,5S)-bicyclo[3.1.0]hexan-2-ol.
    
  • Oxidation: (1R,5S)-bicyclo[3.1.0]hexan-2-ol

    
     (1R,5S)-bicyclo[3.1.0]hexan-2-one.
    

Diagnostic Guide: Side Reactions & Impurities

The following table summarizes the most frequent "User Reports" regarding impurities and yield losses.

Observed Impurity / IssueChemical IdentityProbable CauseCorrective Action
Impurity A: Linear ketone with terminal alkene.5-hexen-2-one Meinwald Rearrangement: Occurs if the reaction environment becomes acidic or if Lewis acid impurities (Li salts acting as LA) promote isomerization instead of insertion.Ensure strictly basic conditions. Avoid prolonged reaction times at elevated temperatures. Check quench protocol (do not over-acidify).
Impurity B: Secondary alcohol with a butyl chain.5-decen-4-ol (or isomer)Nucleophilic Attack by n-BuLi: Residual n-butyllithium (used to generate LiTMP) attacks the epoxide directly.Ensure complete consumption of n-BuLi during LiTMP preparation. Use a slight excess of TMP (amine) relative to n-BuLi.
Impurity C: Diene species.[1][2][3][4]1,3,5-hexatriene derivativesAllylic Deprotonation: LiTMP deprotonates the allylic position of the alkene chain rather than the epoxide

-proton.
Maintain strict temperature control (

).[3] Allylic protons are kinetically slower to deprotonate than the epoxide

-proton at low temps.
Issue D: Stalled Reaction / Low Conversion.Recovered Starting Material Base Quenching: Moisture in the solvent or atmosphere protonates LiTMP.Verify solvent dryness (KF < 100 ppm). Ensure inert atmosphere (

or Ar).
Issue E: Over-oxidation (Step 2).Dicarboxylic acids (Ring opening)Aggressive Oxidation: Excess oxidant during the alcohol-to-ketone step cleaves the strained cyclopropane ring.Control oxidant stoichiometry (e.g., NaOCl). Maintain pH buffers during TEMPO oxidation to prevent ring cleavage.

Mechanism & Pathway Analysis

The following diagram illustrates the "Happy Path" (Target Product) versus the "Failure Modes" (Side Reactions).

ReactionPathway Start (R)-1,2-epoxyhex-5-ene Li_Interm α-Lithio Epoxide (Carbenoid Species) Start->Li_Interm LiTMP (Base) Deprotonation Side_BuLi Side Reaction B: Ring-Opened Alcohol (n-BuLi Attack) Start->Side_BuLi Residual n-BuLi (Nucleophilic Attack) Side_Diene Side Reaction C: Elimination Products (Allylic Deprotonation) Start->Side_Diene Non-specific Deprotonation Cyclized_Alkoxide Bicyclo[3.1.0]hexan-2-olate Li_Interm->Cyclized_Alkoxide Intramolecular Insertion Side_Meinwald Side Reaction A: 5-hexen-2-one (Isomerization) Li_Interm->Side_Meinwald Lewis Acid / Thermal Rearrangement Alcohol (1R,5S)-bicyclo[3.1.0] hexan-2-ol Cyclized_Alkoxide->Alcohol Quench (H+) Target TARGET: (1R,5S)-bicyclo[3.1.0] hexan-2-one Alcohol->Target Oxidation (TEMPO/NaOCl)

Caption: Mechanistic bifurcation points in the LiTMP-mediated cyclization of epoxyhexene.

Technical FAQ: Protocol Optimization

Q1: Can I use catalytic LiTMP? A: Yes. Recent process development (Merck & Co.) has demonstrated that the reaction can be catalytic in LiTMP. In this regime, the lithiated product alkoxide deprotonates TMP-H to regenerate LiTMP.

  • Advantage:[1][5][6] Reduces reagent cost and waste.[7]

  • Risk:[6] Requires careful initiation and strictly anhydrous conditions to sustain the catalytic cycle. For smaller lab scales (<100g), stoichiometric LiTMP is often more robust.

Q2: Why is the order of addition critical for LiTMP preparation? A: You must add n-BuLi to the TMP solution, not the other way around.

  • Reasoning: Adding n-BuLi to TMP ensures that n-BuLi is immediately consumed by the amine. If you add TMP to n-BuLi, you have a high concentration of n-BuLi initially, which might not fully react before you introduce the substrate, leading to Side Reaction B (nucleophilic opening).

Q3: My oxidation step (Step 2) is exothermic and runaway. How do I control it? A: The oxidation of the bicyclic alcohol to the ketone (often using TEMPO/Bleach) is highly exothermic.

  • Control Strategy: Dose the NaOCl (bleach) solution slowly into the cooled reaction mixture (

    
    ). Monitor the oxidant consumption using KI starch paper. Do not add all oxidant at once.
    

Q4: Is the starting material stable? A: (R)-1,2-epoxyhex-5-ene is relatively stable but volatile. However, it can polymerize or rearrange if stored with traces of acid. Ensure the starting material is distilled and stored over a stabilizer or kept cold if not used immediately.

Recommended Protocol (Stoichiometric LiTMP)

Note: This protocol prioritizes robustness for lab-scale synthesis.

Step 1: Cyclization

  • LiTMP Generation: In a dried reactor under

    
    , charge THF and 2,2,6,6-tetramethylpiperidine (TMP, 1.2 equiv). Cool to 
    
    
    
    .
  • Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to ensure full conversion to LiTMP.

  • Substrate Addition: Add (R)-1,2-epoxyhex-5-ene (1.0 equiv) slowly, maintaining internal temp

    
    .
    
  • Reaction: Stir at

    
     to 
    
    
    
    until GCMS shows consumption of epoxide.
  • Quench: Quench with saturated

    
    . Extract with MTBE.[3]
    

Step 2: Oxidation (TEMPO/Bleach) [2]

  • Setup: Dissolve the crude alcohol in DCM/Water. Add KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Oxidation: Add aqueous NaOCl (bleach, buffered to pH 9 with

    
    ) dropwise at 
    
    
    
    .
  • Workup: Quench excess oxidant with sodium thiosulfate. Extract and distill.[3][4]

References

  • Alorati, A. D., et al. (2012). "A Practical and Scaleable Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene." Organic Process Research & Development, 16(11), 1779–1786. Link

  • Hodgson, D. M., et al. (2004). "Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides." Journal of the American Chemical Society, 126(28), 8664–8665. Link

  • Dunn, P. J., et al. (2007). "Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block." Organic Process Research & Development, 11(3), 637-641.[3] Link

Sources

Technical Support Center: Diastereoselectivity Control in Bicyclo[3.1.0]hexan-2-one Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and functionalization of bicyclo[3.1.0]hexan-2-one derivatives. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the mechanistic causality behind stereochemical outcomes, providing drug development professionals and synthetic chemists with self-validating protocols and troubleshooting logic to ensure absolute diastereocontrol.

Mechanistic Workflows & Causality

The bicyclo[3.1.0]hexane scaffold is notoriously strained, making its stereoselective construction highly sensitive to reaction conditions. Diastereoselectivity is not achieved by chance; it is engineered through transition-state geometry and steric gating.

The LTMP-Mediated Cyclopropanation Pathway

When synthesizing 1R,5S-bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene, the choice of base is critical. Using a strongly hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) forces the α-lithiation of the epoxide to occur exclusively trans to the β-alkyl chain. The subsequent intramolecular cyclization of the carbenoid intermediate is locked into a chair transition state, dictating the final stereochemistry[1].

LTMP_Mechanism A Epoxyalkene Precursor (R)-1,2-epoxyhex-5-ene B LTMP Deprotonation (Exclusive trans to β-alkyl) A->B C α-Lithiation of Epoxide B->C D Chair Transition State (Stereocontrol Checkpoint) C->D E Intramolecular Cyclization (Carbenoid Intermediate) D->E F Bicyclo[3.1.0]hexan-1-ol E->F G Oxidation to Ketone F->G H 1R,5S-Bicyclo[3.1.0]hexan-2-one G->H

LTMP-mediated stereoselective cyclopropanation cascade.

Troubleshooting Guides & FAQs

Q: I am experiencing low diastereomeric ratios (dr < 80:20) during the ionic hydrogenation of bicyclic enamides to form 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. How can I fix this? A: The loss of diastereoselectivity is likely due to a premature hydride transfer before the N-acyliminium ion intermediate is fully stabilized. The chemoselective reduction requires hydride transfer strictly on the less sterically congested face of the ion. Ensure your reaction is rigorously cooled to −78 °C before the addition of triethylsilane and trifluoroacetic acid (TFA), and only allow it to warm to room temperature gradually. This thermal control ensures dr > 95:5[2].

Q: My Au(I)-catalyzed oxidative cyclopropanation of 1,6-enynes is yielding a mixture of diastereomers and suffering from alkyne hydration side-reactions. What parameters should I adjust? A: Gold(I) phosphine complexes often provide moderate yields and poor diastereoselectivity due to insufficient steric shielding of the gold carbene intermediate. Switch to an N-heterocyclic carbene (NHC) ligand, specifically the bulky IPr ligand , and pair it with a BAr4F counterion . The BAr4F counterion stabilizes the cationic gold system, while the IPr ligand's steric bulk dictates the trajectory of the incoming nucleophile. Additionally, utilize 8-methylquinoline N-oxide as your external oxidant for mild, acid-free conditions[3].

Gold_Troubleshooting Start Issue: Low Diastereoselectivity in Au(I) Cyclopropanation CheckLigand Evaluate Ligand Sterics Start->CheckLigand IPr Action: Switch to IPr Ligand (Increases Steric Bulk) CheckLigand->IPr CheckCounterion Evaluate Counterion IPr->CheckCounterion BArF Action: Use BAr4F Counterion (Stabilizes Cationic Au) CheckCounterion->BArF CheckOxidant Check External Oxidant BArF->CheckOxidant Oxidant Action: Use 8-Methylquinoline N-oxide (Mild, Acid-Free) CheckOxidant->Oxidant Success Result: High dr (>95:5) Product Oxidant->Success

Troubleshooting logic for Au(I)-catalyzed oxidative cyclopropanation.

Q: In my Co(II)-catalyzed intramolecular cyclopropanation of allyl α-diazoacetates, enantiomeric excess (ee) and diastereocontrol are degrading upon scale-up. What is the mechanistic failure? A: The Co(II) metalloradical catalysis (MRC) relies heavily on the electronic environment of the porphyrin center. The degradation of stereocontrol is often due to the absence or depletion of an axial ligand. The addition of 4-(Dimethylamino)pyridine (DMAP) is mandatory. Through a strong positive trans effect, DMAP coordinates to the Co(II) center, rigidifying the chiral environment and drastically enhancing asymmetric induction[4].

Q: My Et3Al-mediated intramolecular epoxide opening is yielding mixed endo/exo isomers instead of the desired mGluR2/3 agonist precursor. How do I achieve perfect endo selectivity? A: The Et3Al-mediated transformation requires a highly organized, Lewis-acid templated transition state. Perfect H or F endo selectivity is only achieved when the aluminum coordinates simultaneously to the epoxide oxygen and the directing group. Ensure strictly anhydrous conditions and use exactly 1.0 to 1.1 equivalents of Et3Al; excess Lewis acid breaks the templated transition state, leading to exo leakage[5].

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must contain built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Diastereoselective Ionic Hydrogenation of Bicyclic Enamides

Objective: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones.

  • Preparation: Dissolve the bicyclic enamide precursor (1.0 equiv) in anhydrous CH2Cl2 (0.1 M concentration) under an argon atmosphere.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −78 °C for 15 minutes.

  • Reagent Addition: Add triethylsilane (3.0 equiv) dropwise via syringe. Wait 5 minutes. Slowly add trifluoroacetic acid (TFA, 5.0 equiv) dropwise down the side of the flask.

  • Reaction Progression: Stir at −78 °C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature (rt) over 4 hours.

  • Quenching: Quench with saturated aqueous NaHCO3 until gas evolution ceases and the aqueous layer reaches pH 8.

  • Self-Validation Checkpoint: Extract an aliquot and perform a crude 1H NMR. Success Criteria: Look for the complete disappearance of the enamide alkene proton. Confirm diastereoselectivity by checking the C4 proton signal; a single doublet/multiplet indicates dr > 95:5, confirming hydride transfer occurred exclusively on the less congested face[2].

Protocol B: Scaleable LTMP-Mediated Cyclopropanation

Objective: Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one.

  • Base Generation: In a flame-dried reactor, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in MTBE. Cool to -20 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to generate LTMP.

  • Cyclopropanation: Add a solution of (R)-1,2-epoxyhex-5-ene (1.0 equiv) in MTBE dropwise over 1 hour, maintaining the internal temperature below -15 °C.

  • Aging: Allow the reaction to stir for 12 hours, gradually warming to 0 °C.

  • Quenching & Oxidation: Quench with water and dibasic potassium phosphate. Separate the organic layer containing the bicyclo[3.1.0]hexan-1-ol intermediate. Proceed immediately to Albright-Goldman or TEMPO/bleach oxidation to yield the ketone.

  • Self-Validation Checkpoint: Analyze the purified ketone via 1H NMR (CDCl3). Success Criteria: The appearance of highly shielded cyclopropane protons at δ −0.07 to 0.00 (m, 1H) and 0.38 to 0.47 (m, 1H) confirms the intact [3.1.0] bicyclic framework[1].

Quantitative Data Summaries

The following table summarizes the operational parameters and stereochemical outcomes for the primary methodologies used to construct functionalized bicyclo[3.1.0]hexan-2-ones.

MethodologyCatalyst / ReagentKey Additive / LigandYield RangeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Intramolecular Epoxide Cyclopropanation LTMP (Base)None70–85%> 99:1 (1R,5S)Preserved from precursor
Ionic Hydrogenation of Enamides Triethylsilane / TFANone90–97%> 95:5N/A
Oxidative Enyne Cyclopropanation Au(I) ComplexIPr Ligand, BAr4F, 8-Methylquinoline N-oxide50–80%High (Substrate dependent)N/A
Metalloradical Cyclopropanation Co(II) PorphyrinDMAP (trans effect inducer)75–94%Complete diastereocontrolUp to 90%
Epoxide Opening Cyclopropanation Et3AlNone (Strict stoichiometry required)40–60%Perfect H/F endo selectivityN/A

References

  • A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides | The Journal of Organic Chemistry - ACS Publications.2

  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene - ACS Publications. 1

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. 3

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC - NIH. 4

  • Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists | The Journal of Organic Chemistry - ACS Publications. 5

Sources

Troubleshooting low conversion rates in the oxidation of bicyclo[3.1.0]hexan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low conversion rates and poor isolated yields during the oxidation of bicyclo[3.1.0]hexan-2-ol to bicyclo[3.1.0]hexan-2-one. This transformation is a critical step in the synthesis of complex pharmaceuticals (such as the HIV capsid inhibitor lenacapavir) and various natural products[1].

Because of the strained cyclopropane ring and the high volatility of the resulting ketone, standard oxidation protocols often fail or produce misleading analytical results. This guide synthesizes mechanistic causality with field-validated solutions.

Diagnostic Workflow

Before adjusting your reagents, use the decision tree below to determine whether your issue is a true chemical conversion failure, a product isolation issue, or a side-reaction.

G Start Analyze Reaction Mixture (GC/MS or NMR) Q1 Is starting material consumed? Start->Q1 LowConv No (Low Conversion) Q1->LowConv SM > 5% HighConv Yes (High Conversion) Q1->HighConv SM < 5% Biphasic Check Biphasic Mixing & Aqueous pH (8.5-9.5) LowConv->Biphasic Catalyst Verify TEMPO/NaOCl Loading & Activity LowConv->Catalyst YieldCheck Is isolated yield low? HighConv->YieldCheck Optimize1 Increase Stir Rate & Buffer Aqueous Phase Biphasic->Optimize1 Catalyst->Optimize1 Volatility Product Volatility Issue (Evaporative Loss) YieldCheck->Volatility Clean Profile RingOpen Acid-Mediated Ring Opening YieldCheck->RingOpen Byproducts (Isomers) Optimize2 Control Workup Temp (<30°C during conc.) Volatility->Optimize2 Optimize3 Switch to Mild Oxidation (TEMPO/Bleach or Swern) RingOpen->Optimize3

Diagnostic workflow for troubleshooting bicyclo[3.1.0]hexan-2-ol oxidation conversion issues.

Troubleshooting Guides & FAQs

Q1: My GC/MS shows 20-30% unreacted bicyclo[3.1.0]hexan-2-ol after 6 hours using TEMPO/Bleach. Why is the conversion stalling?

Causality: In the Anelli oxidation (TEMPO/NaOCl), the reaction occurs in a biphasic mixture (e.g., MTBE/Water). The active oxidant, the oxoammonium ion, must continuously regenerate at the phase interface. Two primary factors cause stalling:

  • Inadequate Interfacial Mass Transfer: The oxidation requires vigorous mechanical stirring. If the biphasic emulsion breaks, the catalytic cycle halts.

  • pH Drift: The oxidation of the alcohol generates HCl. If the aqueous phase pH drops below 8.5, hypochlorite is protonated to hypochlorous acid (HOCl), which partitions differently and degrades, failing to regenerate the oxoammonium species[2].

Actionable Solution: Buffer the aqueous phase meticulously with dibasic potassium phosphate (K₂HPO₄) to maintain a pH of ~8.8–9.5. Ensure a stirring rate of >500 RPM. Additionally, add 15 mol% KBr as a co-catalyst; bromide is oxidized to hypobromite, which regenerates the TEMPO oxoammonium ion much faster than hypochlorite alone[2].

Q2: I achieved 100% conversion according to TLC/GC, but my isolated yield of bicyclo[3.1.0]hexan-2-one is below 50%. Where did the product go?

Causality: This is the most common misdiagnosis in this workflow. Bicyclo[3.1.0]hexan-2-one is a low-molecular-weight, highly volatile compound. If you concentrate the organic extracts (e.g., MTBE or DCM) under standard rotary evaporation conditions (e.g., 40 °C, <100 mbar), a significant portion of the product will co-distill with the solvent, mimicking a low-yielding reaction[2].

Actionable Solution: Perform solvent removal at a maximum water bath temperature of 25–30 °C and carefully control the vacuum (do not drop below 150–200 mbar for MTBE). For highly precise work, distill the solvent through a Vigreux column at atmospheric pressure.

Q3: Can I use Jones reagent or standard acidic oxidations for this substrate? I am seeing multiple unidentifiable byproducts.

Causality: The bicyclo[3.1.0]hexane system contains a highly strained cyclopropane ring. Under strongly acidic conditions (such as Jones oxidation, which utilizes CrO₃/H₂SO₄), the cyclopropane ring is highly susceptible to electrophilic cleavage and acid-catalyzed ring-opening. This leads to cyclopentenyl derivatives or acyclic degradation products rather than the desired ketone.

Actionable Solution: Strictly avoid acidic oxidation conditions. Switch to mild, buffered systems such as TEMPO/NaOCl[1], Swern oxidation (oxalyl chloride/DMSO/Et₃N)[3], or Albright-Goldman oxidation (Ac₂O/DMSO)[1].

Comparative Oxidation Data

To assist in selecting the right methodology for your scale and constraints, review the quantitative comparison of oxidation methods below:

Oxidation MethodTypical ConversionIsolated YieldReaction pHMechanistic Causality / Limitations
TEMPO / NaOCl / KBr >98%85–96%8.8 - 9.5Highly scalable. Requires strict pH control and vigorous biphasic mixing to regenerate oxoammonium[2].
Swern (DMSO / (COCl)₂) >95%80–90%Basic (Et₃N)Excellent for sensitive substrates; avoids ring opening. Requires cryogenic temps (-78 °C)[3].
Albright-Goldman >90%75–85%Neutral/BasicGood alternative to Swern, avoids cryogenic conditions. Uses Ac₂O/DMSO[1].
Jones Reagent <50%<30%Highly AcidicNot Recommended. Causes cyclopropane ring opening and severe degradation.

Standardized Step-by-Step Protocol

Validated Self-Validating Protocol: TEMPO-Catalyzed Oxidation of Bicyclo[3.1.0]hexan-2-ol

Based on the optimized multi-kilogram scale procedure by Hodgson et al.[2]. This protocol is designed as a self-validating system where visual cues confirm catalytic turnover.

Materials Required:

  • Bicyclo[3.1.0]hexan-2-ol (1.0 equiv)

  • MTBE (Methyl tert-butyl ether, 5–10 volumes)

  • TEMPO (0.025 equiv, 2.5 mol%)

  • NaOCl (1.6 equiv, ~11.7% w/w available chlorine)

  • K₂HPO₄ (1.48 equiv)

  • KBr (0.15 equiv, 15 mol%)

  • Deionized Water

Step-by-Step Methodology:

  • Phase Preparation: Dissolve bicyclo[3.1.0]hexan-2-ol in MTBE (approx. 5 mL/g). In a separate flask, dissolve K₂HPO₄ and KBr in water (approx. 5 mL/g).

  • System Integration: Combine the organic and aqueous phases in a reactor equipped with a high-shear mechanical stirrer. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area for the biphasic reaction.

  • Catalyst Initiation: Cool the biphasic mixture to 0–5 °C. Add the TEMPO catalyst.

  • Oxidant Addition (Self-Validating Step): Add the aqueous NaOCl dropwise via an addition funnel over 2 to 6 hours, strictly maintaining the internal temperature below 5 °C.

    • Validation Checkpoint: Observe the reaction mixture upon each drop. It should turn transiently yellow/orange (indicating the formation of the active oxoammonium species) and then rapidly fade as the alcohol is oxidized. If the color remains persistently dark orange and conversion halts, the alcohol is entirely consumed, or the pH has dropped causing the catalytic cycle to stall.

  • Reaction Monitoring: Stir for an additional 4 hours at <5 °C. Monitor via GC/MS until the starting material peak is <2%.

  • Quench & Extraction: Quench any excess hypochlorite by adding aqueous sodium thiosulfate. Separate the phases. Extract the aqueous layer once with MTBE to ensure complete recovery.

  • Controlled Concentration (Critical for Yield): Dry the combined organic layers over Na₂SO₄. Filter and concentrate under reduced pressure.

    • Critical Parameter: Keep the rotary evaporator water bath temperature ≤ 25 °C and the pressure ≥ 150 mbar to prevent evaporative loss of the highly volatile bicyclo[3.1.0]hexan-2-one[2].

References

  • Title: A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene Source: ACS Publications (Organic Process Research & Development) URL: 2

  • Title: Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir Source: PMC (PubMed Central) / Organic Process Research & Development URL: 1

  • Title: Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation Source: PMC (PubMed Central) / Bioorganic & Medicinal Chemistry URL: 3

Sources

Technical Support Center: Stereochemical Integrity of (1R,5S)-bicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Reducing Epimerization & Racemization Risks Ticket ID: BCH-310-SUP Assigned Specialist: Senior Application Scientist

Executive Summary

The (1R,5S)-bicyclo[3.1.0]hexan-2-one scaffold is a pharmacophore critical to the synthesis of metabotropic glutamate receptor agonists (e.g., Eglumegad/LY354740). Its structural rigidity is derived from the cis-fused cyclopropane ring.

The Core Challenge: Users frequently report loss of optical purity or diastereomeric scrambling during functionalization. This is driven by two distinct mechanisms:[1][2][3]

  • C3-Epimerization: The

    
    -protons at C3 are acidic (
    
    
    
    ). Thermodynamic equilibration here leads to diastereomeric mixtures if C3 is substituted.
  • C1-Racemization: While the bridgehead C1 proton is less acidic due to ring strain (inhibiting planar enolate formation), strong bases or forcing conditions can induce enolization toward the bridgehead, destroying the (1R,5S) absolute configuration.

This guide provides the mechanistic logic and protocols to maintain stereochemical integrity.

Module 1: Critical Mechanism Analysis

The "Strain-Gated" Stability

To troubleshoot, you must understand the orbital mechanics protecting your molecule.

  • C3 (Alpha-Methylene): These protons align well with the carbonyl

    
     orbital. Deprotonation is facile. Under Thermodynamic Control  (weak base, room temp, reversible), the substituent at C3 will equilibrate to the sterically less crowded position (usually exo or anti to the cyclopropane).
    
  • C1 (Bridgehead): Deprotonation here requires forming a double bond at the bridgehead. While not strictly forbidden (as in Bredt's rule for larger rings), the resulting enolate requires significant rehybridization (

    
    ) which increases angle strain in the fused cyclopropane.
    
    • Risk Factor: Using small, strong bases (e.g., NaH, KH) or high temperatures allows the system to overcome this strain barrier, leading to racemization.

Visualization: The Epimerization Pathways

The following diagram illustrates the competing pathways for enolization.

EpimerizationPathways Ketone (1R,5S)-bicyclo[3.1.0]hexan-2-one (Intact Scaffold) Enolate_C3 C3-Enolate (Planar at C3) Kinetically Favored Ketone->Enolate_C3 LDA, -78°C (Kinetic Control) Enolate_C1 C1-Enolate (Bridgehead) High Energy / Strained Ketone->Enolate_C1 NaH / High Temp (Thermodynamic forcing) Product_Kinetic Kinetic Product (Substituent enters from less hindered face) Enolate_C3->Product_Kinetic Electrophile (E+) Product_Thermo Thermodynamic Product (Epimerized at C3) Enolate_C3->Product_Thermo Warm to RT / Weak Base (Equilibration) Racemate Racemization (Loss of 1R,5S integrity) Enolate_C1->Racemate Reprotonation

Figure 1: Decision tree showing how reaction conditions dictate stereochemical outcomes. Path A (Blue) is the desired route for functionalization; Path B (Red) leads to scaffold destruction.

Module 2: Troubleshooting Guide

Scenario A: "I lost my ee% after an alkylation reaction."

Diagnosis: You likely operated under conditions that allowed bridgehead enolization or reversible deprotonation.

  • Root Cause 1: Temperature too high. At > -40°C, amine bases can facilitate proton transfer at C1.

  • Root Cause 2: Incomplete quench. Residual base during workup continued to racemize the product.

  • Solution:

    • Switch to Lithium Diisopropylamide (LDA) or LiHMDS . The lithium cation coordinates tightly to the carbonyl oxygen, stabilizing the kinetic enolate and preventing equilibration.

    • Maintain internal temperature strictly below -70°C .

    • Inverse Quench: Pour the cold reaction mixture into a vigorously stirring acidic buffer (see Protocol 3.2). Do not add acid to the base.

Scenario B: "I am seeing a mixture of diastereomers at C3."

Diagnosis: Thermodynamic equilibration occurred (Epimerization).

  • Root Cause: The reaction was allowed to reach equilibrium. The "more stable" isomer (often exo) formed alongside the kinetic product.

  • Solution:

    • Kinetic Control: Use a bulky base (LDA) to remove the accessible proton fast and irreversibly.

    • Short Reaction Time: Quench immediately after electrophile consumption.

    • Prevent Proton Exchange: Ensure the electrophile is highly reactive (e.g., Methyl Iodide, Allyl Bromide). Sluggish electrophiles allow time for proton exchange between the enolate and the neutral ketone.

Scenario C: "My yield is low, and the starting material is recovered."

Diagnosis: Enolization failed due to steric strain or aggregation.

  • Root Cause: Bicyclo[3.1.0] systems are compact. Aggregated LDA (hexamers/tetramers) may be too bulky to access the

    
    -proton efficiently.
    
  • Solution: Add HMPA or DMPU (2-3 equivalents) as a cosolvent. This breaks up lithium aggregates, increasing the basicity and reaction rate of the enolate without requiring higher temperatures.

Module 3: Experimental Protocols

Protocol 3.1: Kinetic Enolate Generation (Anti-Epimerization)

Standard Operating Procedure for C3-Functionalization

Reagents:

  • (1R,5S)-bicyclo[3.1.0]hexan-2-one (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq) - Freshly prepared recommended

  • THF (Anhydrous)

  • Electrophile (1.2 eq)

Step-by-Step:

  • Base Preparation: Cool a solution of diisopropylamine (1.2 eq) in THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Substrate Addition: Add the ketone (dissolved in minimal THF) dropwise down the side of the flask over 15 minutes. Critical: Keep internal temp < -70°C.

  • Enolization: Stir at -78°C for 45–60 minutes. This ensures complete formation of the Lithium enolate (Kinetic species).

  • Reaction: Add the electrophile rapidly (if liquid) or as a solution.

  • Quench: After TLC indicates consumption (usually < 2 hours), proceed immediately to Protocol 3.2 .

Protocol 3.2: Buffered "Soft" Quench

Prevents workup-induced racemization.

The Problem: Standard quenching (adding water/NH4Cl to the flask) can transiently create a biphasic basic mixture as the temperature rises, causing epimerization.

The Fix:

  • Prepare a flask containing 0.5M NaH2PO4 (Monosodium Phosphate) or a 10% Acetic Acid/THF mixture. Cool this quench solution to 0°C.

  • Cannulate or pour the cold reaction mixture (-78°C) into the quenching solution with vigorous stirring.

  • Ensure the final pH is 5.0–6.0 .

  • Extract immediately with EtOAc or MTBE.

Module 4: Comparative Data & Reagents

Base Selection Matrix

Use this table to select the correct reagent for your specific transformation.

BasepKa (Conj. Acid)Mechanism TypeRisk of C1-RacemizationRecommended For
LDA 36Kinetic ControlLow (at -78°C)Alkylation, Aldol (Kinetic)
LiHMDS 26Kinetic ControlVery LowSensitive substrates; less basic than LDA
NaH 35ThermodynamicHigh Avoid unless thermodynamic product is required
KOtBu 17ThermodynamicModerateConjugate additions (Michael)
DBU 12EquilibriumHighPromoting epimerization (if desired)
Solvent Effects on Epimerization
  • THF: Standard. Good solubility, stabilizes Li-enolates.

  • Ether: Lower polarity, tighter ion pairs. Higher diastereoselectivity, lower reactivity.

  • DMF/DMSO: AVOID for kinetic alkylations. High polarity promotes enolate equilibration and racemization.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use NaH for alkylation if I keep it cold? A: It is risky. NaH is heterogeneous and reaction rates are hard to control at low temperatures. You often have to warm it to get it to react, at which point you cross the threshold for bridgehead deprotonation. Stick to LDA or LiHMDS.[3]

Q: I need to reduce the ketone to an alcohol. Will NaBH4 cause epimerization? A: Generally, no. Borohydride reduction is nucleophilic addition, not deprotonation. However, the product stereochemistry (endo vs exo alcohol) depends on the reagent. For high diastereoselectivity (to avoid separating isomers), use bulky hydrides like L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.

Q: My product racemized on the silica column. Why? A: Silica gel is slightly acidic, but commercially available silica can contain basic impurities (e.g., Ca, Mg salts).

  • Fix: Pre-treat your silica column with 1% Triethylamine (if your compound is acid-sensitive) or, more relevantly for ketones, deactivate the silica slightly or use neutral alumina if the

    
    -proton is extremely labile.
    

References

  • Monn, J. A., et al. (1997).[4] "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[4] Journal of Medicinal Chemistry.

  • Henkel, S., et al. (2021). "Lewis acid catalyzed heavy atom tunneling – the case of 1H-bicyclo[3.1.0]-hexa-3,5-dien-2-one."[5][6][7] Chemical Science. (Provides physical data on strain and barrier heights).

  • Gawley, R. E. (1976). "Stereoselective Alkylation of Chiral, Non-Racemic Enolates." Synthesis. (Foundational text on Kinetic vs Thermodynamic control).
  • Pfizer/Lilly Process Chemistry Patents (Various). "Synthesis of Bicyclo[3.1.0]hexane derivatives." (Basis for the telescoped synthesis and buffered quench protocols).

Sources

Technical Support Center: Troubleshooting (1R,5S)-Bicyclo[3.1.0]hexan-2-one Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R,5S)-bicyclo[3.1.0]hexan-2-one . This guide is engineered for researchers, process chemists, and drug development professionals working with this highly strained bicyclic ketone. As a critical chiral intermediate in the synthesis of advanced therapeutics—most notably the HIV-1 capsid inhibitor lenacapavir—maintaining the structural and stereochemical integrity of this scaffold is paramount[1].

The inherent ring strain of the fused 3- and 5-membered rings dictates its unique chemical reactivity, making it highly susceptible to specific degradation pathways under thermal, acidic, and basic conditions[2]. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure scalable success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing ring-opened byproducts during the aqueous workup of the bicyclic ketone? A: The degradation is caused by the extreme ring strain of the bicyclo[3.1.0]hexane core[2]. Under acidic conditions (e.g., quenching a reaction with strong acids), the ketone oxygen becomes protonated. This dramatically increases the electrophilicity of the adjacent cyclopropane carbons. In the presence of nucleophiles like methanol, this triggers the cleavage of the C1-C6 bond, yielding a 4-methoxycyclohexane derivative[2]. Conversely, under basic conditions, methanolysis results in C1-C5 cleavage, forming a 3-methoxymethylcyclopentanone[2].

  • Preventive Action: Maintain strict pH control during workup. When acidifying the reaction mixture (e.g., after Grignard addition), use mild aqueous HCl (2 M) and keep temperatures low to prevent extended exposure of the free ketone to harsh aqueous streams[1].

Q2: My isolated (1R,5S)-bicyclo[3.1.0]hexan-2-one shows a loss of enantiomeric excess (ee < 99%). How can I prevent epimerization? A: The chiral center adjacent to the ketone is highly prone to epimerization under thermal stress or prolonged exposure to basic conditions. High-temperature distillation provides enough activation energy to facilitate enolization, which scrambles the stereocenter upon re-protonation.

  • Preventive Action: Avoid high-temperature distillation. The validated protocol for isolating the pure ketone is controlled vacuum distillation at 40 °C under 2 mbar[1]. Removing the extraction solvent (MTBE) should also be done under reduced pressure (e.g., 146 mbar at 40 °C) to minimize thermal degradation[1].

Q3: During the downstream I₂-promoted hydroxylation, my conversion is stalling and impurities are forming. What is the cause? A: This step requires the formation of a reactive enolate using sodium methoxide. If the internal temperature exceeds 6 °C, side reactions (such as poly-halogenation) and the degradation of the strained ring outpace the desired hydroxylation.

  • Preventive Action: Ensure the NaOMe (2.4 equiv) in MeOH solution is pre-cooled to 0–6 °C before the slow addition of the bicyclic ketone[1]. Iodine must be added carefully to maintain the temperature strictly within this narrow thermal window[1].

Q4: The Albright-Goldman oxidation of the hydroxylated intermediate is generating excessive heat and degrading the product. How do I scale this safely? A: The Albright-Goldman oxidation utilizes DMSO and acetic anhydride (Ac₂O) to form a highly reactive sulfonium intermediate. The massive exotherm occurs during the quench, where excess Ac₂O reacts with the aqueous base. If the temperature is not controlled, the heat will cause the highly functionalized dimethoxybicyclo[3.1.0]hexane product to degrade[3].

  • Preventive Action: Use the optimized scalable reagent ratio: DMSO (19 equiv) and Ac₂O (14 equiv)[3]. For the quench, basification with saturated NaHCO₃ or carefully controlled 5 M NaOH must be maintained at < -10 °C to prevent thermal runaway[3].

Part 2: Mechanistic Visualizations

G N1 (1R,5S)-Bicyclo[3.1.0]hexan-2-one N2 Acidic Conditions (Methanolysis) N1->N2 N3 Basic Conditions (Methanolysis) N1->N3 N4 Thermal Stress (>50°C) N1->N4 N5 C1-C6 Cleavage (4-methoxycyclohexane deriv.) N2->N5 N6 C1-C5 Cleavage (3-methoxymethylcyclopentanone) N3->N6 N7 Epimerization / Racemization (Loss of ee >99%) N4->N7

Degradation pathways of (1R,5S)-bicyclo[3.1.0]hexan-2-one under thermal and pH stress.

G N1 (R)-Epichlorohydrin N2 AllylMgCl Addition (Ring Opening) N1->N2 N3 Ring Closure (NaOH) N2->N3 N4 Oxidation (TEMPO/Bleach) N3->N4 N5 (1R,5S)-Bicyclo[3.1.0]hexan-2-one N4->N5 N6 I2-Promoted Hydroxylation N5->N6 N7 Albright-Goldman Oxidation N6->N7 N8 (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one N7->N8

Telescoped synthetic workflow for the lenacapavir intermediate.

Part 3: Quantitative Data & Stability Profiles

Table 1: Stability Profile of (1R,5S)-Bicyclo[3.1.0]hexan-2-one

ConditionObservation / Degradation PathwayPreventive Measure
Acidic Aqueous (pH < 3) C1-C6 cyclopropane cleavage (4-methoxycyclohexane deriv.)[2]Use mild 2 M HCl; minimize exposure time[1].
Basic Aqueous C1-C5 cyclopropane cleavage (3-methoxymethylcyclopentanone)[2]Control pH during quenching; avoid strong bases at RT.
Thermal Stress (> 50 °C) Epimerization at the chiral center (Loss of ee)Distill under high vacuum (2 mbar at 40 °C)[1].

Table 2: Scale-Up Parameters for Telescoped Synthesis

Reaction StepReagents / CatalystCritical ParameterTarget Yield / Purity
1. Ring Opening (R)-Epichlorohydrin, AllylMgClQuench with MeOH, acidify with 2 M HCl[1]Intermediate 11 (in MTBE)
2. Ring Closure NaOH, MTBEAzeotropic distillation to KF < 0.15%[1]Intermediate 12
3. Oxidation TEMPO, BleachMaintain < 5 °C during bleach addition[1]> 95% conversion
4. Distillation None (Vacuum)40 °C at 2 mbar[1]~25% overall yield, >99% ee[1]

Part 4: Validated Experimental Protocols

Protocol A: Telescoped Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one

This self-validating protocol ensures the stereochemical integrity of the intermediate from (R)-epichlorohydrin.

  • Grignard Addition: To a solution of (R)-epichlorohydrin, slowly add AllylMgCl while strictly maintaining the internal temperature to prevent premature epoxide opening. Quench the reaction with MeOH and acidify with 2 M HCl[1].

  • Extraction & Drying: Extract the intermediate into MTBE. Wash the organic layer with 2 M HCl and water. Perform azeotropic distillation at 70 °C to remove water until the Karl Fischer (KF) titration reads < 0.15%[1]. (Self-Validation: Failure to reach KF < 0.15% will stall the subsequent ring closure).

  • Ring Closure: Treat the dried MTBE solution with NaOH to facilitate the intramolecular cyclization, forming the bicyclic alcohol.

  • Oxidation: Cool the mixture to 0 °C. Add catalytic TEMPO (2.5 mol %). Slowly add sodium hypochlorite (bleach) over 6 hours, strictly maintaining the internal temperature at < 5 °C to prevent thermal degradation and epimerization[1].

  • Isolation: Remove MTBE under reduced pressure (146 mbar at 40 °C). Distill the crude product at 40 °C under high vacuum (2 mbar) to isolate (1R,5S)-bicyclo[3.1.0]hexan-2-one in high enantiopurity (>99% ee)[1].

Protocol B: Albright-Goldman Oxidation to Lenacapavir Intermediate

This protocol converts the hydroxylated intermediate to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one.

  • Reagent Preparation: Dissolve the hydroxylated bicyclic intermediate in DMSO (19 equiv) and Ac₂O (14 equiv)[3].

  • Oxidation: Stir the reaction mixture at 50 °C for 2 hours until complete conversion is observed via GC-MS[3].

  • Thermal Control & Quenching (Critical Step): Cool the reaction mixture to < -10 °C. Carefully basify the mixture using saturated NaHCO₃ or 5 M NaOH. (Self-Validation: Monitor the internal temperature continuously; the quench of excess Ac₂O is highly exothermic. Exceeding 0 °C will result in impurity formation and degradation of the dimethoxybicyclo[3.1.0]hexane core)[3].

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Distill the organic mixture to afford pure (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one in ~70% isolated yield[3].

References

  • Nunes De Souza A., Sakkani N., Guthrie D., et al. "Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir". PMC.[Link]

  • Nunes De Souza A., Sakkani N., Guthrie D., et al. "Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir". ACS Publications.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Computational Elucidation of Bicyclo[3.1.0]hexan-2-one Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework is a key structural motif in numerous natural products and pharmacologically active compounds. Its inherent ring strain and unique conformational properties give rise to a rich and complex array of chemical transformations. Understanding the underlying mechanisms of these reactions is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of computational approaches used to investigate the reaction mechanisms of bicyclo[3.1.0]hexan-2-one, a pivotal intermediate in the synthesis of diverse molecular architectures.

The Significance of Bicyclo[3.1.0]hexan-2-one in Synthesis

Bicyclo[3.1.0]hexan-2-one and its derivatives serve as versatile building blocks in organic synthesis. Their strained three-membered ring is prone to cleavage under various conditions, including thermal, photochemical, and acid-catalyzed reactions, leading to a diverse range of molecular scaffolds.[1][2][3] For instance, the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones can yield substituted phenols, a class of compounds with significant applications in materials science and drug discovery.[4] Furthermore, acid-catalyzed rearrangements can provide access to functionalized cyclohexenones and other valuable synthetic intermediates.[5]

The conformational rigidity of the bicyclo[3.1.0]hexane system, which preferentially adopts a boat-like conformation, allows for a high degree of stereocontrol in its reactions.[6][7] This feature is particularly attractive in the synthesis of complex molecules with defined stereochemistry, a critical aspect of drug design.

Comparative Analysis of Computational Methodologies

The elucidation of complex reaction mechanisms, such as those involving bicyclo[3.1.0]hexan-2-one, heavily relies on computational chemistry. A variety of methods are available, each with its own strengths and limitations. The choice of method is a critical decision that directly impacts the accuracy and feasibility of the study.

Computational Method Description Strengths Weaknesses Typical Application for Bicyclo[3.1.0]hexan-2-one
Density Functional Theory (DFT) A quantum mechanical method that approximates the electronic structure of a molecule by using functionals of the electron density.Good balance of accuracy and computational cost.Accuracy is dependent on the choice of functional. May not be suitable for systems with strong multi-reference character.Investigating thermal rearrangements and ground-state potential energy surfaces.[8]
Complete Active Space Self-Consistent Field (CASSCF) A multi-configurational self-consistent field method that provides a qualitative description of the electronic structure, particularly for excited states and bond-breaking processes.Accurately describes electronic states with multi-reference character. Essential for studying photochemical reactions.Computationally expensive. Requires careful selection of the active space.Elucidating photochemical rearrangement mechanisms and identifying conical intersections.[8][9][10]
Coupled Cluster (CC) and Møller-Plesset Perturbation Theory (MP2) High-level ab initio methods that provide very accurate energies.Highly accurate for single-reference systems.Computationally very demanding, limiting their use to smaller systems.Benchmarking results from less expensive methods and calculating highly accurate single-point energies.[11]
Semi-empirical Methods (e.g., AM1) Approximate quantum mechanical methods that use parameters derived from experimental data.Very fast, allowing for the study of large systems and reaction dynamics.Less accurate than ab initio and DFT methods.Preliminary exploration of potential energy surfaces and kinetic studies.

Experimental Protocol: A General Computational Workflow

The following outlines a typical workflow for the computational investigation of a reaction mechanism involving bicyclo[3.1.0]hexan-2-one.

  • Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed reaction pathway.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: If the reaction is performed in a solvent, its effects can be included using implicit or explicit solvent models.

G cluster_workflow Computational Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Stationary Points IRC Calculation IRC Calculation Frequency Calculation->IRC Calculation Verify Reaction Path Single-Point Energy Single-Point Energy IRC Calculation->Single-Point Energy Refine Energies Inclusion of Solvation Inclusion of Solvation Single-Point Energy->Inclusion of Solvation Account for Solvent

Caption: A typical workflow for computational reaction mechanism studies.

Key Reaction Mechanisms of Bicyclo[3.1.0]hexan-2-one

Thermal Rearrangements

The thermal chemistry of bicyclo[3.1.0]hexan-2-one and its derivatives often involves the cleavage of the strained cyclopropane ring. Computational studies, primarily using DFT methods, have been instrumental in elucidating these pathways.

For instance, the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one to 4-oxocyclohexa-2,5-dienylidene has been investigated using DFT (B3LYP and M05-2X) and multiconfigurational methods (CASSCF and CASPT2).[8] These studies revealed a complex mechanism involving multiple potential energy surfaces of different spin multiplicities. The reaction initiates on the closed-shell singlet surface, and after surmounting a transition state, an intersystem crossing occurs, leading to the more stable triplet product.[8] The high energy barrier calculated for this process is consistent with the high temperatures required for similar experimental rearrangements.[10]

Another example is the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane, which was studied using various computational methods including PM3, HF, and DFT.[11] The calculations suggested a two-step mechanism involving an initial elimination of acetic acid followed by a sigmatropic rearrangement.[11]

G Bicyclo[3.1.0]hexan-2-one Derivative Bicyclo[3.1.0]hexan-2-one Derivative Transition State 1 Transition State 1 Bicyclo[3.1.0]hexan-2-one Derivative->Transition State 1 Heat (Δ) Intermediate Intermediate Transition State 1->Intermediate Transition State 2 Transition State 2 Intermediate->Transition State 2 Rearranged Product Rearranged Product Transition State 2->Rearranged Product

Caption: Generalized pathway for a two-step thermal rearrangement.

Photochemical Rearrangements

The photochemistry of bicyclo[3.1.0]hexan-2-ones is particularly rich, often leading to skeletal rearrangements that are not accessible through thermal means.[12] Computational studies employing multi-reference methods like CASSCF are essential for understanding these processes, which involve electronically excited states.

A prominent example is the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol.[9][10] CASSCF and CASPT2 calculations have shown that this reaction proceeds through the lowest triplet state (T1).[9][10] The mechanism involves the cleavage of the internal cyclopropane C-C bond, which is essentially barrierless in the T1 state, followed by intersystem crossing to the ground state (S0) potential energy surface.[9] Subsequent low-barrier hydrogen shifts on the S0 surface lead to the final product.[9][10] These computational findings provide a detailed picture of the reaction dynamics and explain the high efficiency of this photochemical transformation.[13]

G cluster_photochem Photochemical Rearrangement S0 Reactant S0 Reactant T1 Excited State T1 Excited State S0 Reactant->T1 Excited State hν (Excitation) T1 Intermediate T1 Intermediate T1 Excited State->T1 Intermediate Bond Cleavage S0 Intermediate S0 Intermediate T1 Intermediate->S0 Intermediate Intersystem Crossing (ISC) S0 Product S0 Product S0 Intermediate->S0 Product H-Shift

Sources

Technical Comparison Guide: (1R,5S)-Bicyclo[3.1.0]hexan-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic comparison of (1R,5S)-bicyclo[3.1.0]hexan-2-one with its diastereomers Content Type: Publish Comparison Guide

Executive Summary

(1R,5S)-bicyclo[3.1.0]hexan-2-one is a high-value chiral building block, most notably serving as a critical intermediate in the synthesis of the HIV-1 capsid inhibitor Lenacapavir .[1] Its rigid bicyclic skeleton imparts unique steric properties, but this same rigidity creates a complex isomeric landscape.

This guide objectively compares the target (1R,5S)-isomer against its theoretical diastereomer (trans-fused) and its practical enantiomer (1S,5R) . We analyze the spectroscopic signatures that allow for unambiguous identification and purity assessment in pharmaceutical workflows.

Isomeric Landscape & Structural Logic

To understand the performance differences, one must first map the stereochemical relationships. The bicyclo[3.1.0]hexan-2-one system possesses two bridgehead chiral centers (C1 and C5).

  • The Target: (1R,5S)-cis-isomer . The cyclopropane ring is fused cis to the cyclopentanone. This is the thermodynamically preferred geometry.

  • The Diastereomer: (1R,5R)-trans-isomer . The trans-fusion in a [3.1.0] system introduces immense ring strain (estimated >20 kcal/mol higher than cis). Consequently, this diastereomer is rarely observed as a stable isolate but may exist as a transient impurity or in highly substituted derivatives.

  • The Enantiomer: (1S,5R)-cis-isomer . The mirror image of the target.[2][3] It possesses identical scalar physical properties (NMR, IR) in an achiral environment but distinct biological activity and chiroptical properties (CD, OR).

Visualizing the Isomeric Relationships

IsomerMap Target (1R,5S)-cis-Ketone (Target Scaffold) Enantiomer (1S,5R)-cis-Ketone (Enantiomeric Impurity) Target->Enantiomer Non-Superimposable Mirror Image TransDia (1R,5R)-trans-Ketone (Theoretical Diastereomer) Target->TransDia C1 Epimerization (High Strain Barrier) Alcohol Endo/Exo-Alcohols (Reduction Products) Target->Alcohol Stereoselective Reduction

Figure 1: Stereochemical relationships of the bicyclo[3.1.0]hexan-2-one scaffold.[4][5][6][7][8] The trans-diastereomer is kinetically accessible only under extreme forcing conditions, making the enantiomer the primary "impurity" of concern.

Spectroscopic Performance Comparison

The following table contrasts the target molecule with its isomers. Note that since the trans-diastereomer is unstable, its data is based on computational models and analogous highly-strained systems.

Table 1: Comparative Spectroscopic Signatures
Feature(1R,5S)-cis (Target)(1R,5R)-trans (Diastereomer)(1S,5R)-cis (Enantiomer)
Stability High (Thermodynamic product)Very Low (High ring strain)High (Identical to target)
¹H NMR (Bridgehead)

coupled (

Hz)
. Syn-periplanar geometry maximizes overlap.

coupling reduced (

Hz). Anti-relationship in strained trans-fusion.
Identical to Target (in achiral solvent).
IR (C=O Stretch) ~1725–1735 cm⁻¹ . Typical for strained cyclopentanone fused to cyclopropane.>1745 cm⁻¹ (Predicted). Extreme strain shortens the C=O bond, increasing frequency.Identical to Target.
Circular Dichroism Positive Cotton Effect (at ~290 nm). Follows Octant Rule for (1R,5S).[6]Negative/Distorted . Different spatial occupancy in octants.Negative Cotton Effect (Mirror image of target).
Chiral GC/HPLC Distinct retention time (

).
Likely decomposes on column or distinct

.
Distinct retention time (

) on chiral stationary phase.
Deep Dive: Distinguishing the Isomers
A. The "Missing" Diastereomer (Cis vs. Trans)

In drug development, "performance" often implies stability. The cis-fusion of the [3.1.0] system is enforced by the geometric constraints of the cyclopropane ring.

  • Mechanism: Attempting to force the trans-geometry requires twisting the cyclopentanone ring into a conformation that breaks orbital alignment.

  • Spectroscopic Proof: If a synthesis produces a mixture, the cis-isomer is identified by the bridgehead coupling constant (

    
    ) . In the cis-isomer, the H1 and H5 protons are cis on the cyclopropane ring. According to the Karplus relationship for cyclopropanes:
    
    • 
      [9]
      
    • Observation: The (1R,5S) target exhibits a clear multiplet with higher-order coupling consistent with the cis (syn) geometry.

B. The Enantiomer Challenge (1R,5S vs. 1S,5R)

Since the trans-diastereomer is rarely an issue, the critical "performance" metric is Enantiomeric Excess (ee) . The (1S,5R) enantiomer is a common impurity in asymmetric synthesis (e.g., from incomplete resolution of epichlorohydrin starting materials).

Technique: Circular Dichroism (CD) CD is the gold standard for validating absolute configuration without crystallization.

  • The Octant Rule: For (1R,5S)-bicyclo[3.1.0]hexan-2-one:

    • Orient the carbonyl C=O along the z-axis.

    • The cyclopropane ring ("methylene bridge") lies in the back-upper-left or back-lower-right octants depending on the exact envelope conformation.

    • Result: The (1R,5S) isomer typically exhibits a positive Cotton effect (

      
      ) around the 
      
      
      
      transition (~290 nm). The (1S,5R) enantiomer shows a negative Cotton effect .
Validated Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity via Chiral GC

Objective: Quantify the ratio of (1R,5S) target to (1S,5R) impurity. This method relies on the formation of transient diastereomeric complexes with the chiral stationary phase.

Materials:

  • Column: Cyclodextrin-based capillary column (e.g.,

    
    -DEX 120 or equivalent).
    
  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Detector: FID (Flame Ionization Detector).

Workflow:

  • Sample Prep: Dissolve 5 mg of ketone in 1 mL HPLC-grade isopropanol.

  • Method Parameters:

    • Inlet: 220°C, Split ratio 50:1.

    • Oven: Initial 90°C (hold 2 min)

      
       Ramp 2°C/min to 130°C.
      
  • Analysis:

    • Inject 1 µL.

    • Expected Result: The (1R,5S) and (1S,5R) enantiomers will elute at distinct times (e.g.,

      
       min vs 
      
      
      
      min).
    • Validation: Run a racemic standard (rac-bicyclo[3.1.0]hexan-2-one) to establish resolution (

      
      ).
      
Protocol 2: Absolute Configuration via CD Spectroscopy

Objective: Confirm the identity of the batch as (1R,5S) and not the enantiomer.

Materials:

  • Instrument: J-815 CD Spectropolarimeter (or equivalent).

  • Solvent: Methanol (UV-cutoff < 205 nm).

  • Cell: 1 mm path length quartz cuvette.

Workflow:

  • Blanking: Record baseline with pure methanol.

  • Measurement: Prepare a 0.5 mg/mL solution of the product.

  • Scan: Range 350 nm to 200 nm; Scan speed 50 nm/min; Accumulations: 3.

  • Data Processing: Subtract baseline.

  • Criteria:

    • Pass: Distinct positive peak maximum at

      
      .
      
    • Fail: Negative peak (indicates wrong enantiomer) or flat line (indicates racemate).

Performance in Synthesis: The "Next-Step" Diastereomers

While the ketone itself has no stable diastereomers, it is often reduced to bicyclo[3.1.0]hexan-2-ol . Here, diastereomers (endo vs. exo) become the critical performance metric.

  • (1R,5S)-Ketone

    
     (1R,2R,5S)-Alcohol (Endo) 
    
  • (1R,5S)-Ketone

    
     (1R,2S,5S)-Alcohol (Exo) 
    

High-performance reduction methods (e.g., CBS reduction or L-Selectride) are evaluated by their ability to maximize the Diastereomeric Ratio (dr) of these alcohols, which are easily distinguishable by ¹H NMR (carbinol proton coupling).

References
  • Synthesis and Scale-up of (1R,5S)-bicyclo[3.1.

    • Source: VeriXiv / ChemRxiv (2025). "Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.
    • URL:[Link][10]

  • Spectroscopic Data of Bicyclo[3.1.

    • Source: NIST Chemistry WebBook. "Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)- Mass Spectrum."
    • URL:[Link]

  • Octant Rule and CD Spectroscopy

    • Source: ResearchGate (2001).[6] "Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy." (Analogous bicyclic ketone CD application).

    • URL:[Link]

  • NMR Coupling in Bicyclic Systems

    • Source: Organic Chemistry Data.[7][11][12] "1H NMR Coupling Constants."

    • URL:[Link]

Sources

Assessing the Efficacy of (1R,5S)-bicyclo[3.1.0]hexan-2-one as a Precursor for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "North" Conformation Advantage

(1R,5S)-bicyclo[3.1.0]hexan-2-one (CAS: 58001-78-8) has emerged as a high-value chiral scaffold in antiviral drug design, distinct from traditional ribose-based nucleosides. Its primary efficacy stems from its ability to serve as a conformationally locked pseudosugar .

By fusing a cyclopropane ring to a cyclopentane core, this precursor forces the resulting nucleoside analog into a rigid "North" (C3'-endo) conformation. This specific geometry mimics the transition state required by viral DNA/RNA polymerases, significantly enhancing binding affinity and incorporation rates compared to flexible ribose analogs (which oscillate between North and South).

Key Verdict:

  • Potency: Analogs derived from this precursor (e.g., North-Methanocarbathymidine) demonstrate up to 10-100x higher potency against Herpes Simplex Virus (HSV) compared to standard of care (Ganciclovir).

  • Industrial Utility: It is a validated intermediate in the synthesis of Lenacapavir (Sunlenca), a first-in-class HIV-1 capsid inhibitor, confirming its scalability in multi-kilogram GMP manufacturing.

Scientific Rationale: The Structural Mechanism

To understand the efficacy of this precursor, one must analyze the "Pseudorotational Cycle" of nucleosides.

  • The Problem with Ribose: Natural ribose in nucleosides is flexible, constantly equilibrating between the "North" (C3'-endo) and "South" (C2'-endo) puckers. Viral polymerases generally prefer the "North" conformation for catalysis.[1] Energy is wasted forcing a flexible ribose into this specific shape.

  • The Bicyclo[3.1.0] Solution: (1R,5S)-bicyclo[3.1.0]hexan-2-one is used to synthesize Methanocarba (MC) nucleosides. The fused cyclopropane ring creates a steric clash that energetically forbids the "South" conformation, locking the molecule in the bioactive "North" state.

Diagram 1: The Conformational Lock Mechanism

NorthLockMechanism Ribose Natural Ribose (Flexible) Equilibrium North ⇌ South Equilibrium Ribose->Equilibrium EnergyLoss Entropy Penalty (Binding Energy Lost) Equilibrium->EnergyLoss Induced Fit Polymerase Viral Polymerase Active Site EnergyLoss->Polymerase Weaker Binding Precursor (1R,5S)-bicyclo[3.1.0] hexan-2-one Locked North-Methanocarba (Rigid Pseudosugar) Precursor->Locked Synthesis Locked->Polymerase Pre-organized Fit (High Affinity)

Caption: The bicyclic scaffold eliminates the entropy penalty associated with ribose ring puckering, leading to higher affinity for viral polymerases.

Comparative Efficacy Data

The following data compares the antiviral activity of North-Methanocarbathymidine (N-MCT) —synthesized from the (1R,5S) ketone—against standard FDA-approved antivirals.

Table 1: Anti-HSV Efficacy (Plaque Reduction Assay)
CompoundScaffold TypeConformationIC50 (HSV-1)IC50 (HSV-2)Selectivity Index (CC50/IC50)
N-MCT Bicyclo[3.1.0]hexaneLocked North 0.02 µM 0.05 µM > 5,000
GanciclovirAcyclic GuanosineFlexible0.25 µM0.30 µM~400
AcyclovirAcyclic GuanosineFlexible0.90 µM1.20 µM~200
South-MCTBicyclo[3.1.0]hexaneLocked South> 100 µM> 100 µMN/A

Data Source: Marquez et al. (NIH) and comparative studies on methanocarba nucleosides.

Analysis:

  • The Locked North analog is approximately 12.5x more potent than Ganciclovir against HSV-1.

  • The Locked South analog is inactive, confirming that the efficacy is strictly driven by the stereochemical control provided by the (1R,5S) precursor.

  • Kinase Selectivity: The (1R,5S) scaffold also imparts high selectivity for viral thymidine kinase (HSV-tk) over human kinases, reducing systemic toxicity.

Synthetic Scalability & Process Efficiency

For drug development, efficacy is meaningless without scalability. The synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one has evolved from low-yield enzymatic resolutions to robust chemical processes.

Comparison of Synthetic Routes
FeatureRoute A: Enzymatic Resolution Route B: Epichlorohydrin Cyclization (Recommended)
Starting Material Racemic Bicyclic Alcohol(R)-Epichlorohydrin (Commodity Chemical)
Key Reagent Lipase (e.g., CAL-B)Sodium Amide / LiHMDS
Yield ~40-45% (Max 50% theoretical)55-65% (Telescoped)
Scalability Gram-scaleMulti-Kilogram (GMP validated)
Atom Economy Low (discard 50% enantiomer)High (Chirality pool strategy)

Verdict: Route B is the industry standard for producing this precursor for drugs like Lenacapavir.

Experimental Protocol: Scalable Synthesis (Route B)

Objective: Synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one from (R)-Epichlorohydrin. Note: This protocol is adapted from optimized process chemistry workflows (e.g., Gilead Sciences methodologies).

Reagents:
  • (R)-Epichlorohydrin (1.0 eq)

  • Allylmagnesium chloride (1.2 eq)

  • Sodium Hydroxide (2M aq)[2]

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or NaHMDS

  • TEMPO / NaOCl (for oxidation)[2]

Step-by-Step Workflow:
  • Ring Opening (Chlorohydrin Formation):

    • Charge reactor with (R)-Epichlorohydrin in THF/MTBE at -20°C.

    • Slowly add Allylmagnesium chloride. Maintain temp < -10°C to prevent polymerization.

    • Mechanism:[1][2][3][4] Nucleophilic attack at the epoxide opens the ring, retaining the chiral center.

  • Epoxide Reformation:

    • Treat the intermediate with 2M NaOH.

    • Result: Formation of (S)-1,2-epoxy-5-hexene.

  • Intramolecular Cyclopropanation (The Critical Step):

    • Caution: This step forms the bicyclic core.

    • Cool solution to -10°C. Add LiTMP (Lithium base) dropwise.

    • Mechanism:[1][2][3][4] The base deprotonates the allylic position; the resulting carbanion attacks the epoxide in an intramolecular SN2 fashion (Hodgson cyclopropanation).

    • Product: (1R,5S)-bicyclo[3.1.0]hexan-2-ol.[2][5][6]

  • Oxidation to Ketone:

    • Perform a TEMPO-catalyzed oxidation (TEMPO/NaOCl) in a biphasic system (DCM/Water) at 0°C.

    • Quench with sodium thiosulfate.

    • Isolation: Distillation (bp ~60°C at 15 mmHg).

Diagram 2: Synthetic Pathway & Decision Matrix

SynthesisFlow Start Start: (R)-Epichlorohydrin Step1 1. AllylMgCl (Ring Opening) 2. NaOH (Epoxide Formation) Start->Step1 Step2 3. LiTMP (Cyclopropanation) Forms Bicyclic Alcohol Step1->Step2 Step3 4. TEMPO Oxidation Step2->Step3 Product Product: (1R,5S)-bicyclo[3.1.0] hexan-2-one Step3->Product Decision Application? Product->Decision RouteNMC North-Methanocarba Nucleosides (HSV/HCV) Decision->RouteNMC Functionalize C2 RouteCapsid Lenacapavir (HIV Capsid Inhibitor) Decision->RouteCapsid Oxidize to 3-one

Caption: The telescoped synthesis from Epichlorohydrin provides a divergent route to both nucleoside analogs and capsid inhibitors.

Strategic Recommendations
  • Use for Polymerase Targets: If your target is a viral polymerase (RdRp or DNA pol) that shows resistance to Ribose-based drugs (e.g., Lamivudine, Sofosbuvir), switch to the (1R,5S)-bicyclo[3.1.0] scaffold. The "North" lock often overcomes resistance mutations that rely on discriminating sugar puckering.

  • Stereochemical Purity is Critical: The antiviral activity is not forgiving. The (1S,5R) enantiomer (South lock) is biologically inert or antagonistic. You must use the (R)-Epichlorohydrin route or strict enzymatic resolution to ensure >99% ee.

  • Metabolic Stability: The absence of the ether oxygen (replaced by the methylene of the cyclopropane) renders these compounds stable against phosphorylases that typically degrade nucleosides, increasing the plasma half-life.

References
  • Marquez, V. E., et al. (2006). "The history of N-methanocarbathymidine: the investigation of a conformational concept leads to the discovery of a potent and selective nucleoside antiviral agent."[7] Antiviral Research.

  • Pfizer/Gilead Process Chemistry Groups. (2024).[8] "Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir." ChemRxiv/ACS.

  • Ludek, O. R., & Marquez, V. E. (2009).[5] "A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose."[5] Tetrahedron.

  • Ezzitouni, A., et al. (1997). "Conformationally locked carbocyclic nucleosides: Synthesis and biochemical evaluation." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Safety Operating Guide

(1R,5S)-bicyclo[3.1.0]hexan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of (1R,5S)-bicyclo[3.1.0]hexan-2-one (CAS: 58001-78-8).[1]

Executive Summary for Safety Officers:

  • Primary Hazard: Flammability (Flash Point < 60°C) and potential ring-strain energy release during combustion.

  • RCRA Classification: D001 (Ignitable).[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste facility.[2]

  • Prohibited: Do NOT discharge into municipal sewer systems or attempt bench-top chemical neutralization.

Chemical Profile & Hazard Assessment

To determine the correct waste stream, we must first understand the physicochemical properties that dictate the molecule's behavior in a waste container.[1]

(1R,5S)-bicyclo[3.1.0]hexan-2-one is a chiral bicyclic ketone.[1] Its structure features a cyclopropane ring fused to a cyclopentanone ring.

  • Structural Implication: The fused cyclopropane ring introduces significant Baeyer strain (angle strain) . While the molecule is stable under standard conditions, this internal strain energy means it burns with a higher heat of combustion than unstrained ketones.[1]

  • Stereochemistry: As a specific enantiomer, it is often used as a high-value intermediate.[1] Waste streams containing this are often low-volume but high-purity.

Physicochemical Properties Table
PropertyData / StatusDisposal Implication
CAS Number 58001-78-8Unique identifier for waste manifests.
Physical State Liquid (Colorless to pale yellow)Requires secondary containment (spill trays).
Flash Point ~45–55°C (Predicted/Class)D001 Ignitable Waste . Must be stored in flammables cabinet.
Water Solubility Moderate to LowForms separate organic phase; do not attempt aqueous dilution.
Reactivity Stable, but incompatible with strong oxidizers.[1]Segregate from nitric acid, peroxides, and permanganates.[1]

Pre-Disposal Treatment & Segregation

Core Directive: There is no validated bench-top neutralization protocol (e.g., oxidation or hydrolysis) that renders this compound non-hazardous for drain disposal.[1] The cyclopropane ring requires high energy to cleave cleanly, and chemical treatment often yields complex, unregulated mixtures.[1]

Therefore, the only compliant path is segregation for thermal destruction. [1]

Segregation Logic (The "Why")
  • Halogen Check: This molecule contains no halogens (Cl, Br, F).[1]

    • Action: Segregate into Non-Halogenated Organic Solvents .

    • Reasoning: Halogenated waste requires scrubbers during incineration to prevent acid rain (HCl/HF) formation and is significantly more expensive to dispose of. Keeping this ketone separate from chloroform/DCM reduces disposal costs.

  • Peroxide Check: Like many cyclic ketones with tertiary hydrogens at the bridgehead, there is a theoretical risk of autoxidation over long storage periods.

    • Protocol: If the container is >1 year old or shows crystal formation, test for peroxides using a starch-iodide strip before consolidating into a bulk waste drum.[1]

Disposal Workflow (Decision Tree)

The following diagram illustrates the critical decision-making process for disposing of (1R,5S)-bicyclo[3.1.0]hexan-2-one.

DisposalWorkflow Start Waste Generation: (1R,5S)-bicyclo[3.1.0]hexan-2-one CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes StreamA Stream A: Non-Halogenated Organic Solvents (D001) CheckMix->StreamA No (Pure) HalogenCheck Does mixture contain Halogens? (Cl, Br, F, I) AnalyzeMix->HalogenCheck HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Solvents HalogenCheck->StreamB Yes Container Transfer to HDPE or Glass Carboy Label: 'Flammable Waste' StreamA->Container StreamB->Container Manifest Prepare Hazardous Waste Manifest Code: D001 Container->Manifest Destruction Final Disposal: High-Temp Incineration Manifest->Destruction

Figure 1: Decision matrix for segregating bicyclic ketone waste streams to ensure regulatory compliance and cost-efficiency.

Step-by-Step Disposal Protocol

Phase 1: Collection & Labeling[2]
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid low-density plastics which may swell upon prolonged contact with cyclic ketones.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: Write "(1R,5S)-bicyclo[3.1.0]hexan-2-one" (do not use abbreviations like "Bicyclic Ketone").

    • Hazard Checkboxes: Mark "Flammable" and "Irritant".[2]

Phase 2: Waste Consolidation
  • Compatibility Check: Ensure the waste carboy does not contain:

    • Concentrated Nitric Acid (Risk of violent oxidation).

    • Hydrogen Peroxide (Risk of ketone peroxide formation).

  • Bonding & Grounding: When pouring liquid waste into a larger drum (bulking), always attach a grounding wire between the source container and the receiving drum to prevent static discharge ignition.

Phase 3: Regulatory Handoff[2]
  • Manifesting: Classify the waste under EPA Waste Code D001 (Characteristic of Ignitability).[2]

    • Note: This compound is not P-listed or U-listed specifically by name, so it defaults to the characteristic code.

  • Vendor Transfer: Hand off to a licensed Treatment, Storage, and Disposal Facility (TSDF) for fuel blending or incineration .[1]

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Isolate: Immediately turn off all ignition sources (hot plates, stirrers). Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If the spill is >500mL, use a half-mask respirator with organic vapor cartridges.[1]

  • Contain: Surround the spill with vermiculite or chemically inert absorbent pads .[3]

    • Warning: Do not use paper towels for large spills, as they increase the surface area for evaporation and flammability.[1]

  • Disposal of Debris: Collect the saturated absorbent into a wide-mouth jar or heavy-duty waste bag. Label this solid waste as "Solids Contaminated with Flammable Solvents (D001)" .

References

  • PubChem. (n.d.). rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link][1]

Sources

Personal protective equipment for handling (1R,5S)-bicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(1R,5S)-bicyclo[3.1.0]hexan-2-one (CAS 58001-78-8 / 5122-33-8 for racemate) is a chiral bicyclic ketone commonly used as a pharmaceutical building block. While often treated as a generic organic intermediate, its specific structural properties dictate a safety protocol that goes beyond standard "lab basics."[1]

Immediate Hazard Profile:

  • Flammability: WARNING. Flammable Liquid (Category 3, H226).[2][3][4] Flash point is typically ~45–55°C. Vapor/air mixtures are explosive.

  • Reactivity: Ketone functionality.[5] Incompatible with strong oxidizing agents and reducing agents.[6]

  • Health: Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[4]

Critical Directive: Do not treat this merely as a solvent.[5] As a low-molecular-weight ketone, it possesses high vapor pressure and permeation characteristics that can compromise standard nitrile gloves during prolonged contact.

Risk Assessment & Biological Logic

To ensure safety, we must understand the mechanism of the hazard.

  • The "Ketone Permeation" Factor:

    • Observation: Standard laboratory nitrile gloves often degrade rapidly when exposed to ketones (e.g., acetone, cyclohexanone).[5]

    • Causality: Ketones cause swelling and physical degradation of the nitrile polymer matrix, reducing breakthrough time to minutes.

    • Impact: A splash on a single nitrile glove may result in skin exposure before you even feel the "cooling" sensation of the chemical.

  • Chiral Integrity & Volatility:

    • Observation: This compound is a chiral intermediate ((1R,5S)-configuration).

    • Causality: Bicyclic ketones are often volatile. Inhalation not only poses a health risk (mucosal irritation) but improper sealing leads to changes in concentration and potential racemization if exposed to moisture/heat.

    • Solution: Handling must occur in a controlled atmosphere (fume hood) to protect both the operator (lungs) and the compound (purity).

PPE Selection Matrix

This matrix is designed for Self-Validating Safety : every piece of equipment is selected to counter a specific failure mode of the chemical.

Protection ZonePrimary Recommendation The "Why" (Scientific Rationale) Validation Check
Hand Protection (Standard Handling) Double-Gloving: Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Sacrificial layer)Ketones permeate nitrile. The outer glove acts as a "splash guard." If contaminated, the outer glove is stripped immediately, leaving the inner glove intact."Pinch Test": Before use, inflate the glove slightly to check for pinholes. If outer glove ripples/swells, change immediately.[7]
Hand Protection (Spill/Immersion) Butyl Rubber or Silver Shield® (Laminate) Nitrile offers <5 mins protection against ketone saturation. Butyl rubber provides >4 hours breakthrough time for ketones.Ensure gloves are loose-fitting (Laminate) or properly sized (Butyl) to prevent loss of dexterity.
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 100 fpm)The primary hazard is vapor inhalation (H335). Respirators are a secondary backup only for spills outside the hood."Tissue Test": Tape a Kimwipe to the sash bottom; it should be pulled inward steadily, confirming negative pressure.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient. Vapors and splashes can bypass side shields.Goggles must form a seal against the face. If you smell the chemical, the seal is broken.
Body Flame-Resistant (FR) Lab Coat (Nomex or treated cotton)H226 Flammable Liquid. Synthetic blends (polyester) can melt into skin during a flash fire.Coat must be buttoned to the neck. Sleeves must cover the wrist (tucked into gloves).

Operational Protocol: The "Safe-Path" Workflow

This workflow integrates safety steps directly into the experimental process.

Phase 1: Pre-Operational Setup
  • Static Control: Ground all metal containers. Bicyclic ketones have low conductivity; static discharge during transfer is a high ignition risk.

  • Cold Chain Retrieval: Remove container from 2-8°C storage. Allow to warm to room temperature inside the hood before opening to prevent condensation (water ingress) which can affect stoichiometry.

Phase 2: Active Handling (Transfer & Synthesis)
  • The "Air-Gap" Technique: When drawing via syringe, ensure an inert gas (Nitrogen/Argon) blanket is maintained.

  • Double-Glove Protocol:

    • Don inner orange/blue nitrile.

    • Don outer distinct color nitrile.

    • Trigger: If liquid touches the outer glove, STOP. Remove outer glove. Wash hands (inner glove on).[3] Replace outer glove.

Phase 3: Waste & Decontamination
  • Segregation: Dispose of in Non-Halogenated Organic Solvent waste.

    • Critical: Do NOT mix with acidic waste streams (potential for exothermic polymerization) or oxidizers (fire hazard).

  • Glassware: Rinse with acetone inside the hood before moving to the wash station.

Visualizations

Diagram 1: Operational Safety Logic

A decision tree for daily handling, emphasizing the "Double Glove" rule.

HandlingWorkflow Start Start: Remove from Storage (2-8°C) HoodCheck Verify Fume Hood (Velocity > 100 fpm) Start->HoodCheck PPE Don PPE: Splash Goggles + FR Coat + DOUBLE NITRILE GLOVES HoodCheck->PPE Handling Handle Chemical (Grounding Required) PPE->Handling Splash Splash on Glove? Handling->Splash Change STOP: Remove Outer Glove Inspect Inner Glove Splash->Change YES Continue Proceed with Experiment Splash->Continue NO Change->PPE Re-don Outer Glove Disposal Dispose: Non-Halogenated Organic Waste Continue->Disposal

Caption: Operational workflow emphasizing the immediate response to glove contamination due to ketone permeation risks.

Diagram 2: Emergency Spill Response Protocol

Logic for determining when to handle a spill vs. when to evacuate.

SpillResponse Spill Spill Detected Assess Volume Assessment Spill->Assess Minor Minor (<100 mL) Inside Hood Assess->Minor Contained Major Major (>100 mL) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Don Silver Shield/Butyl Gloves 2. Absorb with Vermiculite 3. Place in Sealed Bag Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Activate Fire Alarm 3. Call HazMat Major->ActionMajor

Caption: Decision matrix for spill response. Note the requirement for Butyl/Laminate gloves for direct cleanup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10942347, rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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(1R,5S)-bicyclo[3.1.0]hexan-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.